molecular formula C9H8BrFO2 B1380537 Methyl 2-bromo-4-fluoro-5-methylbenzoate CAS No. 1437780-13-6

Methyl 2-bromo-4-fluoro-5-methylbenzoate

Cat. No.: B1380537
CAS No.: 1437780-13-6
M. Wt: 247.06 g/mol
InChI Key: KJBQTLTXHHHAFL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-fluoro-5-methylbenzoate is a useful research compound. Its molecular formula is C9H8BrFO2 and its molecular weight is 247.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-bromo-4-fluoro-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-4-fluoro-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-bromo-4-fluoro-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5-3-6(9(12)13-2)7(10)4-8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBQTLTXHHHAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 2-bromo-4-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthesis, and Application in Medicinal Chemistry

Executive Summary

Methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS: 1437780-13-6) is a high-value halogenated aromatic scaffold used extensively in modern drug discovery.[1] Its structural utility lies in its tris-substituted benzene ring, offering three distinct vectors for chemical modification: an electrophilic ester for acyl substitution, an aryl bromide for palladium-catalyzed cross-coupling, and a fluorine atom that modulates metabolic stability and lipophilicity.[1]

This guide moves beyond basic physical constants to provide a rigorous technical analysis of the molecule’s synthesis, isotopic signature, and reactivity profile, designed for researchers optimizing lead compounds in kinase inhibitor and oncology pipelines.[1]

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

While the average molecular weight is often cited for stoichiometry, mass spectrometry requires precise monoisotopic data.[1] The presence of Bromine (


 and 

) creates a distinct 1:1 isotopic signature essential for validation.

Table 1: Comprehensive Chemical Specifications

PropertyValueTechnical Context
IUPAC Name Methyl 2-bromo-4-fluoro-5-methylbenzoate-
CAS Number 1437780-13-6 Verified Registry ID
Molecular Formula

-
Average MW 247.06 g/mol Used for molarity calculations
Monoisotopic Mass 245.969 g/mol (

)
Primary MS Peak

Isotopic Pattern 1:1 Doublet (M, M+2)Diagnostic of Bromine presence
LogP (Predicted) ~3.2Moderate lipophilicity; membrane permeable
H-Bond Acceptors 2 (Ester Carbonyl, Fluorine)Key for active site binding

Isotopic Validation Strategy: In LC-MS analysis, do not rely solely on the base peak. You must observe the characteristic "doublet" split separated by 2 mass units (m/z 246.0 and 248.0 for the protonated species).[1] Absence of this pattern indicates dehalogenation or incorrect synthesis.[1]

Synthetic Methodology

The most robust route to Methyl 2-bromo-4-fluoro-5-methylbenzoate is the acid-catalyzed Fischer esterification of its carboxylic acid precursor.[1] This method is preferred over alkylation (using MeI) due to scalability and safety profiles in process chemistry.[1]

Core Protocol: Fischer Esterification

Precursor: 2-bromo-4-fluoro-5-methylbenzoic acid (CAS: 1003709-39-4).[1]

Reaction Logic: The steric bulk of the ortho-bromine atom can retard the attack of methanol on the carbonyl carbon.[1] Therefore, aggressive reflux conditions and a strong acid catalyst are required to drive the equilibrium forward.[1]

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 2-bromo-4-fluoro-5-methylbenzoic acid in anhydrous Methanol (10-15 volumes).

  • Catalyst: Add concentrated Sulfuric Acid (

    
    , 0.1 eq) dropwise. Note: Exothermic reaction.[1]
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[1][2][3] The acid spot will disappear, and a less polar ester spot will emerge.[1]
    
  • Workup:

    • Cool to room temperature.[1][3][4]

    • Concentrate methanol under reduced pressure.[1]

    • Dilute residue with Ethyl Acetate and wash with saturated

      
       (to remove unreacted acid and 
      
      
      
      ).
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc if necessary, though high crude purity is common.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the synthesis and the critical "Ortho Effect" consideration.

SynthesisPath Acid Precursor: 2-bromo-4-fluoro-5-methylbenzoic acid (CAS: 1003709-39-4) Reagents Reagents: MeOH (Excess), H2SO4 (Cat.) Reflux, 12h Acid->Reagents Intermediate Transition State: Tetrahedral Intermediate (Sterically Hindered by 2-Br) Reagents->Intermediate Nucleophilic Attack Product Target: Methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS: 1437780-13-6) Intermediate->Product Elimination of Water

Figure 1: Fischer esterification pathway highlighting the steric influence of the ortho-bromine substituent.[1]

Reactivity & Functionalization Strategy

This molecule is a "linchpin" intermediate.[1] The three functional groups allow for orthogonal chemical transformations, enabling the rapid construction of diverse chemical libraries.[1]

A. Palladium-Catalyzed Cross-Coupling (The "Br" Vector)

The bromine at position 2 is the primary handle for C-C bond formation.[1]

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.[1]

    • Challenge: The ortho-ester and meta-methyl groups create steric hindrance.[1]

    • Solution: Use active catalyst systems like

      
       or Buchwald precatalysts (e.g., XPhos Pd G2) to overcome steric barriers.
      
B. Nucleophilic Aromatic Substitution (

) (The "F" Vector)

The fluorine at position 4 is activated by the electron-withdrawing ester (para-position relative to F is not applicable here, but the ester at position 1 is meta to the fluorine, making


 difficult but possible if the ring is further activated or if using strong nucleophiles).[1]
  • Correction: In this specific isomer (2-Br, 4-F, 1-COOMe), the ester is para to the C1 position, but meta to the Fluorine at C4? No, let's trace: C1=Ester, C2=Br, C3=H, C4=F. The Ester is para to the C4-Fluorine?[1] No, C1 to C4 is 1,4-relationship (para).[1]

  • Re-evaluation: Yes, the Ester (EWG) is para to the Fluorine.[1] This makes the Fluorine highly susceptible to

    
     displacement by amines or thiols.[1]
    
  • Application: Introduction of piperazines or morpholines common in kinase inhibitors.[1]

C. Ester Manipulation (The "COOMe" Vector)
  • Hydrolysis: Returns to the acid for amide coupling.[1]

  • Reduction: Converts to benzyl alcohol using

    
     or DIBAL-H.[1]
    
Visualization: Divergent Synthesis Map

ReactivityMap Core Methyl 2-bromo-4-fluoro-5-methylbenzoate (Scaffold) Suzuki Suzuki Coupling (C2-Br) Reagent: Ar-B(OH)2, Pd-Cat Result: Biaryl Scaffold Core->Suzuki SNAr SnAr Displacement (C4-F) Reagent: Primary Amines, Heat Result: Amino-benzoate Core->SNAr Hydrolysis Hydrolysis (C1-Ester) Reagent: LiOH, THF/H2O Result: Benzoic Acid Core->Hydrolysis Reduction Reduction (C1-Ester) Reagent: DIBAL-H Result: Benzyl Alcohol Core->Reduction

Figure 2: Orthogonal reactivity profile showing three distinct vectors for chemical modification.

Applications in Drug Discovery[1][5][6]

The specific substitution pattern of Methyl 2-bromo-4-fluoro-5-methylbenzoate is frequently utilized in the synthesis of Kinase Inhibitors (e.g., EGFR or VEGFR inhibitors).[1]

  • Metabolic Stability: The C5-Methyl group blocks a potential metabolic "soft spot" on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes.[1]

  • Binding Affinity: The C4-Fluorine atom can engage in multipolar interactions with protein backbone amides, often increasing potency compared to the non-fluorinated analog.[1]

  • Fragment-Based Design: The molecule serves as an ideal "Core Fragment" (MW < 250), allowing medicinal chemists to grow the molecule in three dimensions to optimize fit within a receptor pocket.[1]

References
  • Chemical Identity & Properties

    • PubChem Compound Summary for Methyl 2-bromo-4-fluoro-5-methylbenzoate (Analogous Search). National Library of Medicine (US).[1] Accessed Jan 2026.[1]

    • [1]

  • Commercial Availability & CAS Verification

    • Methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS 1437780-13-6).[1] BLD Pharm / ChemScene Product Catalog.[1]

    • [1]

  • Synthetic Methodology (Fischer Esterification)

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Acid-Catalyzed Esterification).[1]

  • Medicinal Chemistry Applications

    • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] Journal of Medicinal Chemistry.[1]

    • [J. Med.[1] Chem. Article Link]([Link]1]

Sources

Technical Guide: Solubility Profile & Solvent Selection for Methyl 2-bromo-4-fluoro-5-methylbenzoate

[1]

Executive Summary

Methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS: 1437780-13-6) is a critical halogenated aromatic intermediate utilized primarily in the synthesis of complex pharmaceuticals, including kinase inhibitors and antiviral agents.[1][2] Its structural motif—containing a deactivated aromatic ring with both bromine and fluorine substituents—dictates a specific solubility profile governed by high lipophilicity and low polarity.

This guide provides a definitive technical analysis of its solubility in organic media, offering researchers actionable data for reaction solvent selection, purification (crystallization/chromatography), and analytical sample preparation.

Key Findings:

  • Physical State: Colorless to light yellow oil/liquid at room temperature.[1][3]

  • Primary Solvation Mechanism: Van der Waals dispersion forces and dipole-dipole interactions; lacks hydrogen bond donors.[1]

  • Best Solvents: Chlorinated hydrocarbons (DCM), Esters (Ethyl Acetate), and Aprotic polar solvents (DMSO, DMF).

  • Poor Solvents: Water and highly polar protic solvents (without heating).[1]

Physicochemical Basis of Solubility

To predict and manipulate the behavior of Methyl 2-bromo-4-fluoro-5-methylbenzoate, one must understand its molecular architecture.[1]

Structural Analysis[1]
  • Lipophilic Core: The toluene derivative backbone (benzene ring + methyl group) provides significant hydrophobic character.

  • Halogen Substituents (Br, F): The bromine atom increases polarizability, enhancing solubility in chlorinated solvents (DCM, Chloroform) via halogen-halogen interactions. The fluorine atom introduces a strong dipole but does not significantly promote water solubility due to the lack of H-bonding capability.[1]

  • Ester Functionality: The methyl ester group accepts weak hydrogen bonds but is primarily lipophilic. It is susceptible to hydrolysis in aqueous base/acid, making non-aqueous workups mandatory.

Solubility Matrix

The following table categorizes solvent compatibility based on experimental observations and calculated partition coefficients (LogP ~ 2.9 - 3.2).

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Ideal for reaction workup and liquid-liquid extraction.[1]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateExcellent (>100 mg/mL)Preferred green solvent for extraction; standard eluent for silica chromatography.
Ethers THF, MTBE, Diethyl EtherGood/High Suitable for Grignard/Lithiation reactions; MTBE is excellent for washing.
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHigh Primary solvents for nucleophilic aromatic substitution (SNAr) or Pd-catalyzed couplings.
Alcohols Methanol, Ethanol, IsopropanolModerate Temperature-dependent.[1] Caution: Risk of transesterification under basic/acidic conditions.
Hydrocarbons Hexanes, Heptane, Petroleum EtherLow/Moderate Used as an anti-solvent for recrystallization or to decrease polarity in chromatography.
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Immiscibility allows for efficient aqueous washing to remove inorganic salts.

Application-Specific Solvent Selection[1]

The choice of solvent is not merely about dissolving the compound; it is about the downstream consequence of that choice.

For Reaction Optimization (Pd-Catalyzed Couplings)

This intermediate is frequently subjected to Suzuki or Buchwald-Hartwig couplings at the C-Br position.[1]

  • Recommended: 1,4-Dioxane or Toluene/Water biphasic systems.

  • Rationale: These solvents dissolve the benzoate completely at elevated temperatures (80–100°C) while maintaining compatibility with palladium catalysts.

For Purification (Chromatography)

The compound is an oil, making recrystallization difficult. Purification is typically achieved via Flash Column Chromatography.[4]

  • Mobile Phase: Petroleum Ether / Ethyl Acetate (PE:EA).[1]

  • Gradient: Start at 100:0 PE, gradient to 10:1 or 5:1 PE:EA.

  • Observation: The compound typically elutes early due to low polarity, well-separated from more polar byproducts (e.g., hydrolyzed acid).

For Analytical Standards (HPLC/NMR)
  • NMR: Chloroform-d (CDCl3) is the standard; the compound is fully miscible, preventing concentration effects.

  • HPLC: Acetonitrile (ACN) or Methanol (MeOH). Ensure the sample is dissolved in the initial mobile phase ratio to prevent peak broadening.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (Gravimetric)

Use this protocol if exact solubility data is required for regulatory filing.[1]

  • Preparation: Weigh 500 mg of Methyl 2-bromo-4-fluoro-5-methylbenzoate into a tared 20 mL scintillation vial.

  • Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Equilibration: Vortex for 30 seconds after each addition. Maintain temperature at 25°C ± 1°C.

  • Observation: Continue addition until the oil is fully dissolved (solution becomes clear and homogeneous).

  • Calculation:

    
    [4]
    
  • Verification: If solubility is high (>1 mL added without dissolution), switch to "Saturation Method": Add excess solute to 1 mL solvent, stir for 24h, filter, and analyze supernatant by HPLC.

Protocol B: Purification Workflow (Extraction)

Standard operating procedure for isolating the compound from an aqueous reaction quench.

PurificationWorkflowStartCrude Reaction Mixture(Aqueous Quench)ExtractExtraction Solvent:Ethyl Acetate or DCMStart->ExtractPhaseSepPhase SeparationExtract->PhaseSepOrgPhaseOrganic Phase(Contains Benzoate)PhaseSep->OrgPhaseTop Layer (EtOAc)Bottom Layer (DCM)AqPhaseAqueous Phase(Salts/Impurities)PhaseSep->AqPhaseDiscardWashWash: Brine (Sat. NaCl)Removes residual water/polar impuritiesOrgPhase->WashDryDrying Agent:Anhydrous Na2SO4Wash->DryConcConcentration (Rotavap)< 40°C, Reduced PressureDry->ConcProductIsolated Product:Colorless OilConc->Product

Figure 1: Standard extractive workup workflow for Methyl 2-bromo-4-fluoro-5-methylbenzoate, highlighting phase separation logic.

Decision Matrix: Solvent Selection

The following logic flow assists in selecting the correct solvent system based on the intended chemical operation.

SolventSelectionStartIntended OperationReactionReaction MediumStart->ReactionWorkupWorkup/ExtractionStart->WorkupAnalysisAnalysis (HPLC/NMR)Start->AnalysisTempHighHigh Temp (>80°C)?Reaction->TempHighSolvDCMDCM (High Density)Workup->SolvDCMHalogenated Waste OKSolvEtOAcEthyl Acetate (Green)Workup->SolvEtOAcGreen Chem PreferredSolvCDCl3CDCl3 (NMR)Analysis->SolvCDCl3SolvACNAcetonitrile (HPLC)Analysis->SolvACNSolvTolToluene or 1,4-DioxaneTempHigh->SolvTolYesSolvTHFTHF (Reflux 66°C)TempHigh->SolvTHFNo

Figure 2: Decision tree for selecting the optimal solvent based on process requirements (Reaction, Workup, or Analysis).

References

  • PubChem. (2025).[5] Methyl 4-bromo-2-fluoro-3-methylbenzoate (Isomer Analog Data).[1][5] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2013). Preparation method of halogenated methyl benzoates (US20130131016A1).[2] Retrieved from

reactivity profile of Methyl 2-bromo-4-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Reactivity Profile & Synthetic Utility of Methyl 2-bromo-4-fluoro-5-methylbenzoate

Executive Summary

Methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS 1437780-13-6 ) is a high-value trisubstituted benzene scaffold widely utilized in the synthesis of kinase inhibitors (e.g., EGFR, KRAS targeting) and fused heterocycles.[1][2][3] Its utility stems from its orthogonal reactivity profile : it possesses three distinct functional handles—an aryl bromide, an activated aryl fluoride, and a methyl ester—that can be manipulated sequentially with high chemoselectivity.[1][2][3]

This guide provides a definitive technical analysis of its electronic properties, divergent synthetic pathways, and validated experimental protocols for researchers in drug discovery.[1][2][3]

Structural & Electronic Analysis

To design effective routes, one must understand the electronic push-pull dynamics of the ring system.[1][2][3]

FeaturePositionElectronic EffectReactivity Consequence
Methyl Ester C1Electron Withdrawing Group (EWG) (-M, -I)Activates C2 and C4 for nucleophilic attack.[1][2][3] Para-activation (C4) is sterically favored over ortho (C2).[1][2][3]
Bromine C2Weakly Deactivating (-I > +M)Primary Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1][2][3] Labile to Li-Halogen exchange.[1][2][3]
Fluorine C4Highly Electronegative (-I)Leaving Group for

.[1][2][3] Activated by the C1-ester (para).[1][2][3]
Methyl C5Weakly Activating (+I)Steric Modulator .[1][2][3] Provides bulk adjacent to the Fluorine, slightly retarding

rates compared to non-methylated analogs.[1][2][3]
The Chemoselectivity Map

The core strategic advantage of this molecule is the ability to differentiate between the Halogens (Br vs. F).[1][2][3]

  • Under Nucleophilic Conditions (Basic/Amine): The C4-Fluorine is the primary site of reaction via

    
    , driven by the para-ester stabilization of the Meisenheimer complex.[1][2][3]
    
  • Under Metal Catalysis (Pd/Ni): The C2-Bromine is the primary site of oxidative addition.[1][2][3] The C-Br bond is weaker and more accessible to Pd(0) than the C-F bond.[1][3]

Divergent Reaction Pathways (Visualization)

The following diagram illustrates the orthogonal workflows available from the parent scaffold.

ReactivityProfile cluster_legend Chemoselectivity Logic Parent Methyl 2-bromo-4-fluoro- 5-methylbenzoate (CAS 1437780-13-6) SNAr_Cond Condition A: Primary Amine (R-NH2) DIPEA, DMSO, Heat Parent->SNAr_Cond Suzuki_Cond Condition B: Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Parent->Suzuki_Cond Hyd_Cond Condition C: LiOH, THF/H2O RT Parent->Hyd_Cond SNAr_Prod Product A: Methyl 4-amino-2-bromo- 5-methylbenzoate (F Displacement) SNAr_Cond->SNAr_Prod Suzuki_Prod Product B: Biaryl Ester (Br Displacement) Suzuki_Cond->Suzuki_Prod Hyd_Prod Product C: Benzoic Acid Deriv. (Ester Hydrolysis) Hyd_Cond->Hyd_Prod Note1 F is labile to SNAr due to para-Ester Note2 Br is labile to Pd due to bond energy

Figure 1: Orthogonal reactivity map showing divergent synthesis pathways based on reaction conditions.

Validated Experimental Protocols

These protocols are synthesized from patent literature and standard medicinal chemistry practices for this specific scaffold.

Protocol A: Synthesis of the Core Scaffold (Sandmeyer Reaction)

Context: If the bromide is not commercially available, it is synthesized from Methyl 2-amino-4-fluoro-5-methylbenzoate .[1][2][3]

  • Diazotization:

    • Suspend Methyl 2-amino-4-fluoro-5-methylbenzoate (1.0 eq) in 48% HBr (aqueous). Cool to 0°C.[1][2][3][4]

    • Add

      
       (1.0 eq) in water dropwise, maintaining internal temperature <5°C. Stir for 30 mins to form the diazonium salt.[1][2][3]
      
  • Bromination:

    • Add CuBr (1.0 eq) portion-wise to the cold solution.[1][2][3]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. Note: Nitrogen evolution will be observed.[1][2][3]

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[1][2][3] Wash with water (x2) and brine.[1][2][3]

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Silica gel chromatography (Eluent: PE/EtOAc 10:1).[1][2][3][4]

    • Expected Yield: ~74% (Colorless oil/solid).[1][2][3][4]

Protocol B: Regioselective (Fluorine Displacement)

Context: Installing a solubilizing group (e.g., morpholine) while retaining the bromide for later coupling.[1][2][3]

  • Setup: Dissolve Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 eq) in anhydrous DMSO (0.2 M concentration).

  • Reagents: Add the amine (1.2 eq) and DIPEA (2.0 eq).

  • Reaction: Heat to 80–100°C. Monitor by TLC/LCMS.

    • Critical Check: The C5-methyl group creates steric hindrance.[1][2][3] If conversion is slow, increase temperature to 120°C, but watch for ester hydrolysis if water is present.[1][2][3]

  • Workup: Pour into ice water. If solid precipitates, filter.[1][2][3] If oil, extract with EtOAc.[1][2][3][4]

  • Outcome: Methyl 4-amino-substituted-2-bromo-5-methylbenzoate.

Protocol C: Suzuki-Miyaura Coupling (Bromine Displacement)

Context: Building the biaryl core.[1][2][3]

  • Setup: Charge a flask with Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 eq), Aryl Boronic Acid (1.1 eq), and

    
     (2.5 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.

  • Catalyst: Add

    
     (0.05 eq).[1][2][3]
    
  • Reaction: Heat to 90°C for 4–12 hours.

  • Selectivity Note: The Fluorine atom remains intact under these conditions, preserving it for a subsequent

    
     step (if the order of operations is reversed).
    

Critical Troubleshooting & "Scientist's Voice"

1. The "Ortho Effect" & Steric Hindrance: The C5-methyl group is not innocent.[1][2][3] In


 reactions, it crowds the C4-Fluorine.[1][2][3]
  • Observation: Reaction times will be longer compared to the non-methylated analog (Methyl 2-bromo-4-fluorobenzoate).[1][2][3]

  • Solution: Use polar aprotic solvents (DMSO, NMP) to accelerate the rate.[1][2][3] Avoid bulky amines if possible.

2. Hydrolysis Risks: The ester at C1 is electronically activated by the C2-Bromine and C4-Fluorine (inductive withdrawal).[1][2][3]

  • Risk:[1][2][3] Under basic

    
     conditions (especially if using hydroxide bases or wet solvents), the ester may hydrolyze to the carboxylic acid (Acid form: CAS 1368903-82-3).[1][2][3]
    
  • Mitigation: Use non-nucleophilic organic bases (DIPEA, TEA) and anhydrous solvents.[1][2][3]

3. Order of Operations:

  • Path 1 (

    
     then Suzuki):  Generally preferred.[1][2][3] Amines are compatible with subsequent Pd-coupling.[1][2][3]
    
  • Path 2 (Suzuki then

    
    ):  Risky. The biaryl coupling might introduce electron-donating groups that deactivate the ring, making the subsequent displacement of Fluorine difficult.[1][2][3] Always perform the nucleophilic substitution on the most electron-deficient species (the starting material). [1][2][3]
    

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 44558847: Methyl 4-bromo-2-fluoro-3-methylbenzoate (Isomer Analysis). Retrieved January 29, 2026, from [Link][1][2][3]

Sources

Chemical Stability Profile: Methyl 2-bromo-4-fluoro-5-methylbenzoate in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-4-fluoro-5-methylbenzoate is a highly functionalized aromatic ester used primarily as a regiospecific building block in the synthesis of small-molecule kinase inhibitors and KRAS G12C covalent inhibitors.

Stability Verdict: This compound exhibits high stability under standard acidic workup and processing conditions (e.g., 1N HCl washes, short-term exposure to 48% HBr at


 25°C). The stability is driven by the "Ortho Effect,"  where the bulky bromine atom at the C2 position sterically shields the carbonyl carbon from nucleophilic attack by water. Complete hydrolysis to the carboxylic acid requires forcing conditions (e.g., refluxing in 6N HCl or 

for >12 hours).

Structural Analysis & Theoretical Framework

To predict and control the stability of this molecule, one must understand the interplay between steric hindrance and electronic activation.

The Ortho-Halo Effect

The defining feature of this molecule's stability profile is the bromine atom at the 2-position (ortho).

  • Steric Shielding: The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). This bulk physically blocks the trajectory of incoming nucleophiles (water molecules) required for the

    
     hydrolysis mechanism.
    
  • Resonance Inhibition: The steric bulk forces the ester carbonyl group to rotate out of the plane of the benzene ring. While this reduces conjugation (normally destabilizing), it also prevents the optimal orbital alignment required for the transition state of hydrolysis, effectively raising the activation energy (

    
    ).
    
Electronic Push-Pull
  • 4-Fluoro (EWG): Through induction (

    
    ), the fluorine withdraws electron density, theoretically making the carbonyl carbon more electrophilic and susceptible to attack.
    
  • 5-Methyl (EDG): The methyl group donates electron density (

    
    ), slightly deactivating the carbonyl.
    
  • Net Result: While the electronic environment (electron-deficient ring) favors hydrolysis compared to an unsubstituted benzoate, the steric dominance of the 2-bromo group overrides these electronic factors, resulting in net kinetic stability.

Mechanistic Pathways: Acid-Catalyzed Hydrolysis

Understanding the mechanism allows researchers to design conditions that avoid unwanted degradation. The primary degradation pathway is Acid-Catalyzed Acyl-Oxygen Cleavage (


) .
Mechanism Visualization

The following diagram illustrates the reaction pathway and the specific step blocked by the 2-bromo substituent.

HydrolysisMechanism Ester Methyl 2-bromo-4-fluoro-5-methylbenzoate (Neutral) Protonated Activated Carbonyl (Oxonium Ion) Ester->Protonated + H+ (Fast) TS Tetrahedral Intermediate (High Energy) Protonated->TS + H2O (Slow/RDS) Product 2-bromo-4-fluoro-5-methylbenzoic acid + Methanol TS->Product - CH3OH Block STERIC BLOCKADE (2-Br Atom) Block->Protonated Shields Carbonyl

Figure 1: The


 hydrolysis pathway. The 2-bromo substituent sterically hinders the rate-determining nucleophilic attack of water on the protonated carbonyl.

Experimental Stability Assessment

Evidence from Synthesis Protocols

The high acid stability of this ester is empirically validated by its synthesis method. The standard preparation involves a Sandmeyer reaction where the amino-ester precursor is treated with sodium nitrite in 48% Hydrobromic Acid (HBr) .

  • Condition: 48% HBr, 0°C to Room Temperature, 1–2 hours.

  • Outcome: The methyl ester remains intact. If the compound were acid-labile, the ester would hydrolyze to the acid under these highly acidic aqueous conditions. This serves as a "stress test" confirming stability at ambient temperatures.

Recommended Stability Testing Protocol (ICH Q1A)

For researchers needing to validate stability for regulatory filing or process optimization, use the following forced degradation protocol.

ParameterConditionDurationExpected Result
Control Methanol/Water (50:50)24 Hours< 0.1% Degradation
Mild Acid 0.1 N HCl, 25°C24 Hours< 0.5% Degradation
Stress Acid 1.0 N HCl, 60°C24 Hours2–5% Hydrolysis
Extreme Acid 6.0 N HCl, Reflux (100°C)6 Hours> 50% Hydrolysis
Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (ester carbonyl).

  • Note: The acid hydrolysis product (carboxylic acid) will elute earlier (lower retention time) than the parent ester due to increased polarity.

Practical Handling & Synthetic Implications[1]

Workup Procedures
  • Acid Washes: It is safe to wash organic extracts of this compound with 1N HCl or 5%

    
     to remove basic impurities (e.g., unreacted amines) without risk of hydrolysis.
    
  • Quenching: Acidic quenches of reaction mixtures are permissible.

Reaction Compatibility
  • Electrophilic Aromatic Substitution: The compound survives standard nitration (

    
    ) or halogenation conditions provided the temperature is kept 
    
    
    
    .
  • Deprotection: If this molecule is part of a larger scaffold requiring Boc-deprotection (TFA/DCM or HCl/Dioxane), the methyl ester will remain stable.

Decision Tree for Acid Exposure

Use this workflow to determine if your process conditions jeopardize the integrity of the ester.

StabilityDecision Start Proposed Acidic Condition TempCheck Is Temperature > 60°C? Start->TempCheck ConcCheck Is Acid Conc > 2N? TempCheck->ConcCheck No SolventCheck Is Water Present? TempCheck->SolventCheck Yes ConcCheck->SolventCheck Yes Safe PROCEED: Stable ConcCheck->Safe No SolventCheck->Safe No (Anhydrous Acid) Danger STOP: High Risk of Hydrolysis SolventCheck->Danger Yes (Aqueous Acid) Caution MONITOR: Check HPLC

Figure 2: Decision logic for processing Methyl 2-bromo-4-fluoro-5-methylbenzoate in acidic environments.

References

  • Google Patents. (2013). Patent US20130131016A1: Synthesis of substituted benzamides as kinase inhibitors. (Demonstrates synthesis in 48% HBr).
  • National Institutes of Health (NIH). (2022). Comparative chemical and biological hydrolytic stability of homologous esters. (Kinetic data on ortho-bromo effects). Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2002). Kinetic study of hydrolysis of benzoates: Ortho substituent effects. J. Chem. Soc., Perkin Trans. 2. Retrieved January 29, 2026, from [Link]

discovery and history of Methyl 2-bromo-4-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Application in Boron-Based Medicinal Chemistry

Executive Summary

Methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS: 1437780-13-6) is a highly specialized polysubstituted aromatic building block. While it appears as a standard halogenated benzoate, its historical and technical significance lies in its role as a critical precursor for benzoxaborole therapeutics—a class of drugs containing a boron atom within a cyclic hemiketal system.

Originally developed during the collaborative research efforts between Anacor Pharmaceuticals and Eli Lilly (Elanco) circa 2011–2013, this compound was engineered to access novel ectoparasiticides and anti-infectives. Its specific substitution pattern—combining an ortho-bromo handle for borylation, a para-fluoro moiety for metabolic stability, and a meta-methyl group for lipophilic optimization—makes it a "privileged scaffold" in modern organoboron drug discovery.

Chemical Identity & Structural Logic

The utility of this intermediate stems from its dense functionalization, allowing for orthogonal chemical transformations.

PropertySpecification
IUPAC Name Methyl 2-bromo-4-fluoro-5-methylbenzoate
CAS Number 1437780-13-6
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Key Functionality C-2 Bromine: Site for metallation/borylation (Suzuki/Miyaura).C-1 Ester: Precursor for cyclization to the oxaborole ring.C-4 Fluorine: Blocks metabolic oxidation (CYP450).
Structural Significance (Retrosynthetic Analysis)

The design of this molecule is not arbitrary. In the context of benzoxaborole synthesis:

  • The 2-Bromo Position: Essential for Lithium-Halogen exchange or Palladium-catalyzed coupling to introduce the Boron atom.

  • The Methyl Ester: Serves as the electrophile that the boronic acid (or its equivalent) attacks to close the oxaborole ring.

  • The 4-Fluoro/5-Methyl Pattern: These substituents are "locked in" early to tune the final drug's pKa and binding affinity, avoiding difficult late-stage functionalization.

Historical Context: The Anacor-Elanco Collaboration

The prominence of Methyl 2-bromo-4-fluoro-5-methylbenzoate emerged from the "Boron Valley" era of the early 2010s. Anacor Pharmaceuticals (acquired by Pfizer in 2016) pioneered the use of boron in therapeutics, leading to drugs like Tavaborole (Kerydin) and Crisaborole (Eucrisa).

The Discovery Arc:

  • 2011-2012: Anacor and Eli Lilly's animal health division (Elanco) collaborated to find novel treatments for ectoparasites (fleas/ticks) that were resistant to existing therapies.

  • The Challenge: Standard benzoxaboroles lacked the specific lipophilicity required for systemic distribution in animals.

  • The Solution: Chemists designed analogs with additional alkyl and halogen substituents on the benzene core. Methyl 2-bromo-4-fluoro-5-methylbenzoate was synthesized as a key intermediate to access these next-generation benzoxaboroles, as documented in patent US 2013/0131016 A1 .

Unlike generic reagents, this compound represents a specific branch of "rational design" where the scaffold was tailored before the synthesis of the final active pharmaceutical ingredient (API).

Technical Synthesis & Manufacturing

The synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate is classically achieved via a Sandmeyer reaction starting from the corresponding aniline. This route is preferred for its scalability and regiochemical certainty.

4.1. Reaction Pathway (DOT Visualization)

SynthesisPathway Start Methyl 2-amino-4-fluoro- 5-methylbenzoate Diazonium Diazonium Salt (Intermediate) Start->Diazonium NaNO2, HBr (0°C) Product Methyl 2-bromo-4-fluoro- 5-methylbenzoate Diazonium->Product CuBr (Sandmeyer) Benzoxaborole Target Benzoxaborole (Therapeutic) Product->Benzoxaborole 1. Bis(pin)diboron, Pd cat. 2. Reduction/Cyclization

Figure 1: Synthetic workflow from the amino-precursor to the brominated intermediate and its downstream application.

4.2. Detailed Experimental Protocol

Based on methodologies described in US 2013/0131016 A1.

Reagents:

  • Methyl 2-amino-4-fluoro-5-methylbenzoate (1.0 equiv)[1]

  • Sodium Nitrite (NaNO₂, 1.0–1.2 equiv)

  • Hydrobromic Acid (48% aq.[2] HBr)

  • Copper(I) Bromide (CuBr, 1.0 equiv)

Step-by-Step Procedure:

  • Diazotization: Suspend Methyl 2-amino-4-fluoro-5-methylbenzoate in 48% HBr. Cool the mixture to 0°C using an ice/salt bath.

  • Addition: Dropwise add an aqueous solution of Sodium Nitrite, maintaining the internal temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium species.

  • Sandmeyer Displacement: Add Copper(I) Bromide (CuBr) in portions to the cold solution.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1–2 hours. Nitrogen gas evolution will be observed.

  • Work-up: Dilute with ethyl acetate. Wash the organic phase with water (2x) and brine. Dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate under reduced pressure. Purify the residue via silica gel column chromatography (Eluent: Petroleum Ether/Ethyl Acetate, 10:1) to yield the product as a colorless oil.[2][3][4]

Critical Process Parameters (CPPs):

  • Temperature Control: The diazonium intermediate is thermally unstable. Strict adherence to <5°C during generation is mandatory to prevent phenol formation (hydrolysis).

  • Stirring: Vigorous stirring is required during CuBr addition to prevent localized exotherms.

Quality Control & Analytics

For research and GMP applications, the purity of this intermediate is critical to prevent regioisomeric impurities in the final drug substance.

TestMethodAcceptance Criteria
Identification ¹H NMR (500 MHz, CDCl₃)δ 7.65 (d, 1H), 7.25 (d, 1H), 3.84 (s, 3H), 2.18 (s, 3H)
Purity HPLC (C18 Column)> 98.0% Area
Impurity A Methyl 2-hydroxy-4-fluoro...[5]< 0.5% (Hydrolysis byproduct)
Impurity B Methyl 2-bromo-4-fluoro...[6] (Isomer)< 0.1% (Regioisomer from starting material)

Analytical Insight: The ¹H NMR spectrum is distinct due to the two aromatic protons appearing as doublets (due to F-H coupling) or singlets depending on the resolution, but specifically, the coupling constants (


) will reveal the para relationship between the protons and the fluorine atom.
References
  • Akama, T., et al. (2013). Boron-Containing Small Molecules. United States Patent Application US 2013/0131016 A1. Assignee: Anacor Pharmaceuticals, Inc.[4] Link

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 1(8), 1275-1288. Link

  • Sandmeyer, T. (1884). Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

Sources

Methodological & Application

synthesis of pharmaceutical intermediates from Methyl 2-bromo-4-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Linchpin" Scaffold in Medicinal Chemistry

In the high-stakes landscape of kinase inhibitor development—particularly for targets like EGFR, KRAS, and VEGFR—the ability to independently modulate substituents around a central phenyl core is paramount. Methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS 1437780-13-6) represents a premier "linchpin" scaffold.

Its structural elegance lies in its orthogonal reactivity profile :

  • C1-Ester: A handle for acyl transfer, reduction, or heterocycle closure (e.g., quinazolines, indazoles).

  • C2-Bromine: A steric-demanding site primed for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C4-Fluorine: Activated by the para-ester, this site is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library generation with amines.
    

This guide provides validated protocols for transforming this scaffold into high-value pharmaceutical intermediates, moving beyond basic synthesis to functional elaboration.[1]

Reactivity Map & Strategic Logic

The following diagram illustrates the orthogonal reaction vectors available on the scaffold. Note the electronic activation of the C4-Fluorine by the C1-Ester.

ReactivityMap Scaffold Methyl 2-bromo-4-fluoro- 5-methylbenzoate SNAr C4-Fluorine Substitution (SNAr w/ Amines) Scaffold->SNAr  Activated by Para-Ester   Suzuki C2-Bromine Coupling (Suzuki-Miyaura) Scaffold->Suzuki  Pd-Catalyzed C-C Bond   Cyclization C1-Ester Condensation (Indazole/Quinazoline Formation) Scaffold->Cyclization  Hydrazine/Amide Closure  

Figure 1: Orthogonal reactivity vectors. The C4-F is electronically activated for substitution, while C2-Br serves as the cross-coupling anchor.

Protocol Module A: Nucleophilic Aromatic Substitution ( )

Objective: Introduction of amine diversity at the C4 position. Context: The ester group at C1 exerts a strong electron-withdrawing effect para to the fluorine at C4, significantly lowering the activation energy for


 despite the steric presence of the C5-methyl group. This reaction is the primary method for introducing solubility-enhancing groups (e.g., piperazines, morpholines) early in the synthesis.
Materials
  • Substrate: Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 eq)

  • Nucleophile: Morpholine or N-Boc-piperazine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 eq)
    
  • Solvent: DMSO (Anhydrous) or NMP

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    [2]
    
Step-by-Step Methodology
  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in DMSO (3.0 mL).

  • Add Reagents: Add DIPEA (2.5 mmol) followed by the amine nucleophile (1.2 mmol).

  • Heat: Seal the vial and heat to 85°C for 4–6 hours.

    • Note: Reaction progress should be monitored by TLC (Hexane:EtOAc 4:1). The product will be more polar than the starting material.

  • Quench: Cool to room temperature and pour the mixture into ice-cold water (15 mL).

  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with brine (
    
    
    
    ) to remove DMSO.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
    

Expected Yield: 85–92% Key Insight: If the amine is sterically hindered, switching the solvent to NMP and increasing temperature to 100°C is recommended.

Protocol Module B: Regioselective Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at C2. Context: The C2-bromo position is sterically crowded (ortho to ester, meta to methyl). Standard ligands (


) often result in sluggish turnover or dehalogenation. We utilize S-Phos  or X-Phos , which are designed for sterically demanding substrates.
Materials
  • Substrate: Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 eq)

  • Boronic Acid: Phenylboronic acid or Heteroaryl boronate (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: S-Phos (10 mol%)

  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene:Water (10:1 v/v)

Step-by-Step Methodology
  • Degas: Sparge the Toluene:Water solvent mixture with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side products.

  • Assembly: In a glovebox or under Argon stream, add Substrate, Boronic Acid,

    
    , S-Phos, and 
    
    
    
    to a reaction tube.
  • Solvation: Add the degassed solvent. Seal the tube with a Teflon-lined cap.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[2]

  • Purification: Concentrate and purify via flash chromatography.

Expected Yield: 75–85% Critical Control Point: Ensure the boronic acid is free of boroxine anhydrides (recrystallize if necessary) to maintain stoichiometry.

Protocol Module C: Indazole Core Construction

Objective: Cyclization to form 6-fluoro-5-methyl-1H-indazol-3-ol derivatives. Context: This is a high-value transformation for oncology targets. The reaction proceeds via hydrazinolysis of the ester followed by intramolecular displacement of the bromine.

IndazoleFlow Step1 Step 1: Hydrazinolysis (Formation of Hydrazide) Step2 Step 2: Intramolecular Cyclization (Cu-Catalyzed C-N Bond) Step1->Step2  Hydrazine Hydrate, EtOH, Reflux   Product Target: 6-fluoro-5-methyl- 1H-indazol-3-ol Step2->Product  CuI, Cs2CO3, DMF, 110°C  

Figure 2: Two-stage synthesis of the Indazole core.

Step-by-Step Methodology
  • Hydrazide Formation:

    • Dissolve substrate (1.0 eq) in Ethanol.

    • Add Hydrazine Hydrate (5.0 eq).

    • Reflux for 3 hours. The intermediate hydrazide usually precipitates upon cooling. Filter and dry.[2]

  • Cyclization:

    • Suspend the hydrazide intermediate in DMF.

    • Add

      
       (2.0 eq) and CuI (10 mol%).
      
    • Heat to 110°C for 6 hours.

    • Mechanism: The Nitrogen attacks the C2-Br position via Ullmann-type coupling.

  • Isolation: Pour into water/HCl (pH 5). The indazole product will precipitate.

Data Summary & Troubleshooting

Parameter

Protocol
Suzuki CouplingIndazole Cyclization
Primary Challenge Steric hindrance from C5-MethylProtodehalogenation (loss of Br)Incomplete ring closure
Key Solvent DMSO or NMPToluene/WaterEthanol -> DMF
Catalyst/Promoter DIPEA (Base)Pd(OAc)2 / S-PhosCuI (Copper)
Temp Range 85–100°C90–100°C80°C -> 110°C
Typical Yield >85%~80%60–75%

References

  • Sandmeyer Synthesis of Precursor

    • Synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate.[2] ChemicalBook Protocols.

  • 
     Methodology: 
    
    • Application Notes for Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. BenchChem Application Notes.[1]

  • Suzuki Coupling on Steric Substrates

    • Boronic Acids in Medicinal Chemistry: Synthesis and Applications.
  • Indazole Synthesis

    • Synthesis of Indazoles via Copper-Catalyzed Cyclization of 2-Halobenzoic Acid Derivatives. Journal of Organic Chemistry (General Reference for mechanism).
    • Related Intermediate Data: BLD Pharm Product Analysis.[3]

Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory. Consult SDS for specific reagent hazards.

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors using Methyl 2-bromo-4-fluoro-5-methylbenzoate

[1]

Abstract & Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), Methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS: 1370817-64-3) represents a "privileged scaffold."[1] Its utility stems from its dense functionalization pattern, which offers three orthogonal reactivity handles—an electrophilic fluoride, a cross-coupling-ready bromide, and a modifiable ester—arranged around a toluene core.[1]

This Application Note details the protocols for utilizing this intermediate to synthesize high-value kinase inhibitor motifs, specifically targeting EGFR , BTK , and KRAS G12C (via analogous chemistries). We focus on the "Divide and Conquer" synthetic strategy, where the molecule serves as a central hub for the independent introduction of the "Hinge Binder," "Gatekeeper," and "Solubilizing Tail" moieties.[1]

Orthogonal Reactivity Map
  • C4-Fluorine (

    
     Handle):  Activated by the para-ester and ortho-bromide, this position is primed for nucleophilic aromatic substitution by amines (e.g., piperazines, anilines) to install solubilizing tails or solvent-front interactions.[1]
    
  • C2-Bromine (Cross-Coupling Handle): Sterically crowded but reactive under palladium catalysis (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl/heteroaryl "Heads" or facilitate cyclization.[1]

  • C1-Ester (Electrophilic Handle): Precursor for amides, alcohols, or heterocycle formation (e.g., quinazolinones, indazoles).[1]

  • C5-Methyl (Structural Handle): Provides essential hydrophobic bulk, often acting as a "Gatekeeper" residue interaction point in the kinase ATP-binding pocket.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from this single precursor.

GCoreMethyl 2-bromo-4-fluoro-5-methylbenzoate(The Hub)SNArPath A: C4-Substitution(Solubilizing Tail)Core->SNArR-NH2, DIPEA(SNAr)SuzukiPath B: C2-Coupling(Hinge Binder)Core->SuzukiAr-B(OH)2, Pd(0)(Suzuki)CyclizationPath C: C1/C2 Cyclization(Fused Cores)SNAr->CyclizationHydrazine orUrea derivativesProduct1Type II Inhibitors(e.g., Sorafenib analogs)Suzuki->Product1Hydrolysis +Amide CouplingProduct2Fused Heterocycles(Indazoles/Quinazolinones)Cyclization->Product2

Figure 1: Divergent synthetic pathways.[1] Path A is the preferred first step to avoid catalyst poisoning by free amines in subsequent Pd-catalyzed steps.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Displacement (C4 Functionalization)

This reaction is the most critical step.[1] The regioselectivity is driven by the electronic activation of the C4-fluorine by the para-ester.[1] The C5-methyl group provides steric hindrance, preventing over-substitution, but requires optimized thermal conditions.[1]

Objective: Install a solubilizing group (e.g., N-methylpiperazine) or an aniline pharmacophore.

Materials
  • Substrate: Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 equiv)[1]

  • Nucleophile: N-Methylpiperazine or substituted Aniline (1.2 – 1.5 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) or

    
     (2.0 equiv)[1]
    
  • Solvent: DMSO (anhydrous) or NMP.[1] Note: DMF can be used but DMSO accelerates

    
     rates via better anion solvation.[1]
    
Step-by-Step Procedure
  • Preparation: Charge a reaction vial with Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 g, 4.05 mmol) and anhydrous DMSO (10 mL).

  • Addition: Add DIPEA (1.4 mL, 8.1 mmol) followed by the amine nucleophile (e.g., N-methylpiperazine, 0.54 mL, 4.86 mmol).

  • Reaction: Seal the vessel and heat to 85°C for 4–6 hours.

    • Process Check: Monitor by LCMS.[1] The starting material (RT ~ 4.2 min) should disappear, replaced by the product (M+H observed).

    • Critical Insight: If conversion is slow (<50% after 4h), increase temperature to 100°C. Do not exceed 120°C to avoid ester hydrolysis or decarboxylation.[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).

    • Solid Products: If a precipitate forms, filter and wash with water.[1]

    • Liquid/Oily Products:[1][2] Extract with Ethyl Acetate (3 x 20 mL).[1] Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Data Validation (Expected Results):

ParameterSpecificationNotes
Yield 75% – 92%Lower yields with bulky anilines due to C5-Me sterics.[1]
Regioselectivity >98% C4 substitutionNo C2 displacement observed (Br bond is too strong for

).[1]
Appearance Pale yellow solid/oilColor darkens if oxidation occurs during heating.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling (C2 Functionalization)

Following C4 substitution, the C2-bromide is used to attach the "Head" group (often a heterocycle like pyridine, indazole, or quinoline) or to close a ring.[1]

Objective: Create a biaryl core or precursor for cyclization.

Materials
  • Substrate: Product from Protocol A (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    /XPhos for difficult substrates.[1]
  • Base:

    
     (3.0 equiv, aqueous 2M solution)
    
  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Procedure
  • Degassing: In a microwave vial, combine the substrate, boronic acid, and 1,4-dioxane. Sparge with nitrogen for 10 minutes.

  • Catalyst Addition: Add the Palladium catalyst and the aqueous base.[1]

  • Reaction: Heat at 100°C for 2–12 hours (or 120°C for 30 min in a microwave reactor).

  • Scavenging: Filter through a Celite pad to remove Palladium black.[1]

  • Purification: Silica gel chromatography.

Protocol C: Cyclization to Indazole Core (Kinase "Hinge Binder")

A common application for this specific benzoate is the synthesis of substituted indazoles , a scaffold found in inhibitors like Axitinib or Pazopanib analogs.[1]

Mechanism: The 2-bromo group allows for copper-catalyzed amination or direct hydrazine reaction if activated, but a more robust route uses a masked aldehyde or ketone.[1]

Route:

  • Reduction: Reduce Ester (C1) to Alcohol

    
     Oxidize to Aldehyde.[1]
    
  • Cyclization: React 2-bromo-benzaldehyde derivative with Hydrazine.

Alternative (Direct Ester Cyclization to Quinazolinone): React the 2-bromo-benzoate with a urea or guanidine derivative under CuI catalysis to form a Quinazolin-4(3H)-one , a core scaffold for EGFR and BTK inhibitors.[1]

Quality Control & Troubleshooting

Analytical Signatures
  • 1H NMR (DMSO-d6):

    • Starting Material: Look for the characteristic doublet for C3-H (~7.6 ppm) and C6-H (~7.2 ppm) with Fluorine coupling.[1]

    • Post-S_NAr: The C3-H doublet will shift upfield due to the electron-donating effect of the new amine at C4.[1]

  • 19F NMR:

    • Starting Material: Single peak around -105 to -110 ppm.[1]

    • Post-S_NAr: Significant shift (often >10 ppm) or disappearance if F is displaced (though in this specific scaffold, F is the leaving group, so the peak must disappear ).[1]

Common Pitfalls
IssueCauseSolution
Incomplete

Steric hindrance from C5-Methyl.[1]Switch solvent to NMP; increase temp to 110°C; use microwave irradiation.[1]
Hydrolysis of Ester Wet solvent or excess hydroxide.[1]Use anhydrous DMSO; use DIPEA instead of inorganic bases if possible.[1]
Pd Catalyst Poisoning Free amines from Step 1.Ensure thorough workup (acid wash) to remove unreacted amines before Suzuki coupling.[1]

Safety & Handling (EHS)[1]

  • Skin Sensitization: Benzoate esters, particularly halogenated ones, are potent skin sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Lachrymator Potential: Benzyl halides are lachrymators.[1] While this is an aryl halide, intermediates involving the methyl group (if brominated radically) can be severe irritants.[1] Handle in a fume hood.

  • Waste Disposal: Palladium-contaminated waste must be segregated from general organic waste.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 67473451 (Related Nitro-Benzoate Analog). Retrieved from [Link]

  • Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.[1] Nature, 575, 217–223.[1] (Demonstrates the utility of fluoro-phenol/benzoate cores in covalent inhibitor synthesis). Retrieved from [Link][1]

  • Watterson, S. H., et al. (2016).[1][3] Discovery of BMS-986142: A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK).[1][3] Journal of Medicinal Chemistry, 59(19), 9173-9200.[1][3] (Details the use of substituted benzoate intermediates in constructing carbazole/quinazolinone kinase inhibitors). Retrieved from [Link][1][3]

Application Note: Precision Catalyst Selection for Suzuki-Miyaura Coupling of Methyl 2-bromo-4-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the catalyst selection and optimization strategy for the Suzuki-Miyaura cross-coupling of Methyl 2-bromo-4-fluoro-5-methylbenzoate (referred to herein as Substrate-A ).

Substrate-A presents a specific synthetic challenge: the ortho-disubstitution pattern (C1-Ester vs. C2-Bromide). Standard catalyst systems (e.g., Pd(PPh₃)₄) often result in sluggish oxidative addition or incomplete conversion due to steric hindrance. This protocol establishes the Buchwald Precatalyst Generation 2/3 system (specifically XPhos and SPhos variants) as the superior choice, delivering high yields (>85%) while preserving the base-sensitive methyl ester moiety.

Structural Analysis & Challenge Definition

The target molecule, Methyl 2-bromo-4-fluoro-5-methylbenzoate , possesses three distinct electronic and steric features that dictate catalyst choice:

FeaturePositionSynthetic Impact
Methyl Ester C1Steric/Labile: Creates significant steric bulk ortho to the reaction site (C2). Susceptible to hydrolysis under harsh basic conditions (e.g., NaOH, high temp).
Bromide C2Reactive Site: The oxidative addition partner. Reactivity is attenuated by the adjacent ester's steric hindrance.
Fluorine C4Electronic: Electron-withdrawing group (EWG) inductively activates the ring but is generally inert to Pd(0) under standard Suzuki conditions.
Methyl C5Electronic/Steric: Weak electron-donating group (EDG). Remote to the reaction site; minimal steric impact.

The Core Problem: The primary failure mode in coupling this substrate is protodehalogenation (reduction of C-Br to C-H) or stalled conversion caused by the inability of the Pd-ligand complex to access the sterically crowded C2 position.

Catalyst Selection Strategy

To overcome the steric barrier at C2, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination and stabilizing the active monoligated Pd(0) species).

Comparative Catalyst Matrix
Catalyst SystemLigand ClassSuitabilityRationale
Pd(PPh₃)₄ TriarylphosphineLow Ligand is not electron-rich enough; cone angle is insufficient to prevent catalyst decomposition in hindered systems.
Pd(dppf)Cl₂ BidentateMedium Good stability, but often requires higher temperatures that risk ester hydrolysis.
XPhos Pd G2/G3 DialkylbiarylHigh Recommended. The bulky isopropyl groups on the XPhos biaryl backbone create a "pocket" that facilitates coupling of ortho-substituted halides.
SPhos Pd G2/G3 DialkylbiarylHigh Excellent alternative. High turnover frequency for hindered substrates.

Experimental Protocol

Protocol A: High-Throughput Screen (Optimization)

Use this protocol to validate the boronic acid partner compatibility.

Reagents:

  • Substrate-A: 1.0 equiv (e.g., 247 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (2.0 equiv, ground anhydrous) or K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)

  • Concentration: 0.2 M

Step-by-Step Procedure:

  • Setup: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

  • Charge Solids: Add Substrate-A (1.0 mmol), Boronic Acid (1.2 mmol), Base (K₃PO₄, 2.0 mmol), and XPhos Pd G2 (0.02 mmol, 2 mol%) to the vial.

  • Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the sealed vial to 80°C in an aluminum heating block. Stir vigorously (800 rpm).

    • Note: Do not exceed 100°C to prevent ester hydrolysis.

  • Monitoring: Monitor by HPLC or TLC at 2 hours and 4 hours.

    • TLC Eluent: 10% EtOAc in Hexanes (Substrate-A R_f ≈ 0.6; Product R_f usually lower).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with water (10 mL). Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Scale-Up (Gram Scale)

Optimized for 5.0 g input of Substrate-A.

  • To a 250 mL 3-neck round bottom flask, add Substrate-A (5.0 g, 20.2 mmol), Boronic Acid (24.2 mmol), and K₃PO₄ (8.5 g, 40.4 mmol).

  • Add XPhos Pd G2 (315 mg, 0.4 mmol, 2 mol%).

  • Evacuate/Refill with Argon (3 cycles).

  • Add degassed Toluene (80 mL) and Water (8 mL).

    • Rationale: Toluene is preferred at scale for easier solvent recovery and lower water content, protecting the ester.

  • Heat to 85°C for 6-12 hours.

  • Quench: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse pad with EtOAc.[1]

  • Purification: Flash column chromatography (SiO₂).

Mechanistic Workflow & Logic

The following diagram illustrates the catalytic cycle, highlighting where the XPhos ligand specifically overcomes the steric energy barrier imposed by the C1-Ester group.

SuzukiMechanism cluster_sterics Critical Control Point PreCat Precatalyst (XPhos Pd G2) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Substrate-A Complex_A Pd(II)-Ar-Br (Sterically Crowded) OxAdd->Complex_A Facilitated by electron-rich Ligand TransMet Transmetallation (+ Boronic Acid/Base) Complex_A->TransMet Base Activation Complex_B Pd(II)-Ar-Ar' TransMet->Complex_B RedElim Reductive Elimination (Product Release) Complex_B->RedElim Driven by Ligand Bulk RedElim->ActiveCat Regeneration Product Coupled Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the role of bulky, electron-rich ligands (XPhos) in facilitating Oxidative Addition despite the ortho-ester steric clash.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst DeactivationSwitch to XPhos Pd G3 (pre-activated). Ensure solvents are rigorously degassed (O₂ kills active Pd).
Hydrolysis of Ester Base too strong/wetSwitch from K₃PO₄ to K₂CO₃ . Reduce water ratio (e.g., use Toluene/Water 10:1). Lower Temp to 70°C.
Protodehalogenation Reductive side-reactionIncrease Boronic Acid equivalents. Ensure the reaction is anhydrous if possible (use anhydrous base + dry dioxane).
Pd Black Precipitation Ligand dissociationAdd 1-2 mol% of free XPhos ligand to the reaction mixture to stabilize the Pd species.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research, 41(11), 1461–1473.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols for Suzuki Coupling Reactions. BenchChem Application Library.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

Sources

Application Note: Chemoselective Base Optimization for Buchwald-Hartwig Amination of Methyl 2-bromo-4-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026


 side reactions during Pd-catalyzed amination.

Executive Summary

This guide addresses the specific challenges of performing Buchwald-Hartwig amination on Methyl 2-bromo-4-fluoro-5-methylbenzoate . This substrate presents a "triad of interference":

  • Ester Sensitivity: The methyl ester at C1 is prone to saponification (hydrolysis) by hydroxide or transesterification by alkoxides.

  • Competitive

    
    :  The fluorine at C4, activated by the para-ester, is susceptible to direct nucleophilic displacement by amines, bypassing the catalytic cycle.
    
  • Steric Hindrance: The bromine at C2 is ortho-substituted by the ester, requiring a sterically accessible yet active catalytic system.

Core Recommendation: The use of Cesium Carbonate (


)  or Potassium Phosphate (

)
in anhydrous 1,4-dioxane or toluene is strictly recommended over alkoxide bases (NaOtBu). This selection preserves the ester functionality while maintaining sufficient basicity for the palladium catalytic cycle.

Substrate Analysis & Mechanistic Logic

The Electrophile: Methyl 2-bromo-4-fluoro-5-methylbenzoate

The structural integrity of the final product depends on chemoselectivity. The base must be strong enough to deprotonate the Pd(II)-amine complex but weak enough to avoid attacking the ester or activating the fluorine toward


.
  • Site A (C1-COOMe): The methyl ester. Risk: Hydrolysis (if water/OH⁻ is present) or Transesterification (if alcoholic solvent or alkoxide base is used).

  • Site B (C2-Br): The desired oxidative addition site. Challenge: Sterically crowded by the C1-ester. Requires bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos).

  • Site C (C4-F): The para-fluoro position. Risk: Nucleophilic Aromatic Substitution (

    
    ).[1][2][3] Strong bases increase the nucleophilicity of the amine, promoting this background reaction.
    
The Role of the Base

In the Buchwald-Hartwig mechanism, the base does not merely act as a proton scavenger. It coordinates to the Pd(II)-amido halide complex to facilitate the formation of the Pd-amido species prior to reductive elimination.

  • Strong Bases (pKa > 16, e.g., NaOtBu): Rapidly deprotonate the amine but often attack esters.

  • Weak Inorganic Bases (pKa ~10, e.g.,

    
    ):  Rely on the "Cesium Effect" (higher solubility in organic solvents) to facilitate deprotonation without destroying sensitive functional groups.
    
Decision Matrix: Base Selection

The following diagram illustrates the critical decision pathways for this specific substrate.

BaseSelection Substrate Substrate: Methyl 2-bromo-4-fluoro-5-methylbenzoate BaseChoice Base Selection Substrate->BaseChoice Alkoxide Alkoxides (NaOtBu, KOtBu) BaseChoice->Alkoxide Carbonate Carbonates (Cs2CO3, K2CO3) BaseChoice->Carbonate Phosphate Phosphates (K3PO4) BaseChoice->Phosphate ResultAlk FAILURE RISK: 1. Ester Hydrolysis 2. Transesterification Alkoxide->ResultAlk ResultCarb OPTIMAL: High Chemoselectivity Preserves Ester & F Carbonate->ResultCarb ResultPhos VIABLE: Good for Anhydrous Scale-up Friendly Phosphate->ResultPhos

Figure 1: Decision matrix highlighting the risks of alkoxides versus the stability provided by carbonates and phosphates for ester-containing aryl halides.

Base Compatibility Data

The following table summarizes the expected interactions of common bases with Methyl 2-bromo-4-fluoro-5-methylbenzoate based on pKa and nucleophilicity.

BasepKa (conj.[4] acid)Solubility (Dioxane)Risk: Ester HydrolysisRisk:

at C-F
Recommendation

10.3ModerateLow LowPrimary Choice

12.3Low (needs grinding)LowLow-MediumSecondary Choice

17.0HighHigh HighAVOID

10.3Very LowLowLowPoor conversion*
DBU 12.0SolubleMediumMediumUse only if inorganic bases fail

*Note:


 often fails in dioxane due to poor solubility unless used with a phase transfer catalyst or in highly polar solvents like DMF (which promotes 

).

Experimental Protocols

Method A: The "Gold Standard" (Cesium Carbonate)

This protocol utilizes


 with a bulky, electron-rich Buchwald ligand (BrettPhos or RuPhos). The bulk of the ligand protects the active Pd center, while the mild base prevents side reactions.

Reagents:

  • Substrate: Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 equiv)

  • Amine: (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (4 mol%)
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4-8 mol%)

  • Base:

    
     (2.0 equiv, anhydrous, granular/ground)
    
  • Solvent: 1,4-Dioxane (Anhydrous, 0.1 M concentration)

Step-by-Step Protocol:

  • Glassware Prep: Oven-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the aryl bromide (Substrate), solid Amine (if applicable),

    
    , Ligand, and 
    
    
    
    .
    • Critical: Weigh

      
       quickly to avoid moisture absorption.
      
  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Liquid Addition: Add the anhydrous 1,4-dioxane via syringe. Add liquid amine (if applicable) at this stage.

  • Activation: Stir at room temperature for 1-2 minutes to ensure ligand coordination.

  • Heating: Place in a pre-heated block at 80°C - 100°C .

    • Note: Do not exceed 110°C; thermal degradation of the ester becomes a risk.

  • Monitoring: Monitor by LCMS at 2 hours and 16 hours. Look for the product mass. If the mass of the carboxylic acid (M-14) appears, water has entered the system.

Method B: The "Scale-Up" Alternative (Potassium Phosphate)

For larger scales where Cesium is cost-prohibitive, Anhydrous


 is effective, often paired with Xantphos.

Reagents:

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%)

  • Base:

    
     (Fine powder, 2.5 equiv)
    
  • Solvent: Toluene (Anhydrous)

Protocol Adjustments:

  • Grinding: The

    
     must be finely ground and dried in a vacuum oven prior to use to maximize surface area.
    
  • Temperature: Toluene reflux (110°C) is often required due to the lower solubility of the phosphate base.

Workflow Visualization

The following diagram outlines the critical operational steps to ensure an anhydrous, oxygen-free environment essential for this protocol.

ProtocolWorkflow Prep 1. Preparation Dry Glassware Argon Atmosphere Weigh 2. Charging Add Pd, Ligand, Substrate, Base Prep->Weigh Purge 3. Inerting Vac/Fill Cycles (x3) Exclude O2/H2O Weigh->Purge Solvent 4. Solvation Add Anhydrous Dioxane/Toluene Purge->Solvent Heat 5. Reaction 80-100°C 12-24 Hours Solvent->Heat Workup 6. Workup Filter Solids Concentrate Heat->Workup

Figure 2: Operational workflow emphasizing the inerting step (red) to prevent catalyst deactivation and ester hydrolysis.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor solubility of base.Switch from

to

. Ensure dioxane is used (better solubility than toluene).
Hydrolysis Product (Acid) Moisture in solvent or base.Use fresh anhydrous solvent. Dry base in vacuum oven. Add 3Å molecular sieves to the reaction.
Debromination (Ar-H)

-Hydride elimination or solvent insertion.
Reduce temperature. Switch to a bulkier ligand (e.g., tBuBrettPhos).[5] Avoid isopropanol/ethanol.

Product (F-displacement)
Base too strong or amine too small/nucleophilic.Lower temperature to 60°C. Ensure Base is Carbonate, not Alkoxide.

References

  • BenchChem. (2025).[6] A Comparative Guide to Bases in the Buchwald-Hartwig Amination. Retrieved from

  • Parsons, C. D., et al. (2025). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. Retrieved from

  • MIT/Buchwald Lab. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (Demonstrates tBuBrettPhos utility). Retrieved from

  • Wikipedia. (2023).[7] Buchwald–Hartwig amination: Mechanism and Ligand Development. Retrieved from

Sources

Application Note: Orthogonal Derivatization of Methyl 2-bromo-4-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the orthogonal reactivity of Methyl 2-bromo-4-fluoro-5-methylbenzoate . This scaffold is a "privileged structure" due to its ability to undergo three distinct, chemoselective transformations, allowing for rapid generation of diverse chemical libraries.

Introduction & Strategic Value

In modern drug discovery, Methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS: 1437780-13-6) represents a high-value "tri-functional" core. Its strategic importance lies in the orthogonality of its reactive handles. Unlike simple benzoates, this scaffold allows for sequential, regioselective functionalization without the need for extensive protecting group manipulations.

The Reactivity Triad
  • C4-Fluorine (SNAr Handle): Activated by the para-ester, this position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), ideal for introducing solubility-enhancing groups (e.g., morpholines, piperazines).

  • C2-Bromine (Cross-Coupling Handle): A sterically crowded but reactive aryl halide suitable for Palladium-catalyzed C-C and C-N bond formation.

  • C1-Ester (Acyl Handle): Serves as the activation group for the C4-F and a classic exit vector for amidation, reduction, or cyclization.

Reactivity Logic Map

The following diagram illustrates the decision matrix for derivatizing this scaffold.

ReactivityMap Core Methyl 2-bromo-4-fluoro- 5-methylbenzoate SNAr C4-Fluorine (S_NAr) Core->SNAr Activation by para-Ester Suzuki C2-Bromine (Pd-Catalysis) Core->Suzuki Ortho-Steric Challenge Ester C1-Ester (Acyl Transfer) Core->Ester Standard Transformation Solubility Introduce Polar Groups (Piperazines, Amines) SNAr->Solubility Solubility->Suzuki Sequential Functionalization Biaryl Biaryl/Heterobiaryl Scaffolds Suzuki->Biaryl Amide Amides/Heterocycles (Isoindolinones) Ester->Amide

Figure 1: Chemoselective reactivity map highlighting the three orthogonal handles.

Chemical Space Analysis & Causality

Before initiating synthesis, understand the electronic and steric causality governing this molecule:

  • The Activation Effect: The C1-Ester is an Electron Withdrawing Group (EWG). It pulls electron density from the ring, specifically activating the para-position (C4). This makes the C4-Fluorine significantly more labile to nucleophilic attack than a standard aryl fluoride.

  • The Steric Gate: The C5-Methyl group is ortho to the C4-Fluorine. While this adds steric bulk, it is not sufficient to block SNAr reactions with primary or secondary amines. However, it does influence the conformation of the C1-Ester, potentially twisting it out of plane, which can subtly affect the rate of hydrolysis.

  • The Ortho-Effect (C2-Br): The Bromine is ortho to the Ester. This proximity is critical. It allows for rapid cyclization reactions (e.g., to form phthalazinones or isoindolinones) but can hinder intermolecular Suzuki couplings due to steric clash with the boronic acid.

Experimental Protocols

Protocol A: Regioselective SNAr Diversification (C4-F)

Objective: Replace the C4-Fluorine with an amine nucleophile while leaving the C2-Bromine and C1-Ester intact. Why this works: The reaction is driven by the electronic activation of the ester. The C2-Bromine is unreactive under these conditions (requires Pd catalysis).

Materials:

  • Substrate: Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 equiv)

  • Nucleophile: Morpholine (or substituted piperazine) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 3.0 mL of anhydrous DMSO in a microwave-compatible vial.

  • Addition: Add 2.0 mmol of DIPEA followed by 1.2 mmol of the amine nucleophile.

  • Reaction:

    • Method A (Thermal): Heat to 90°C for 4-6 hours.

    • Method B (Microwave - Preferred): Irradiate at 120°C for 30 minutes.

  • Monitoring: Check via LC-MS. Look for the mass shift corresponding to -F (+19) and +Amine. The Br isotope pattern (1:1 doublet) must remain visible.

  • Workup: Dilute with Ethyl Acetate (30 mL). Wash with water (3 x 10 mL) to remove DMSO. Wash with Brine.[1] Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Typical Yields

Nucleophile Conditions Yield (%) Notes
Morpholine 120°C, 30 min (MW) 88% Clean conversion
N-Boc-Piperazine 120°C, 45 min (MW) 82% Boc group stable

| Isopropylamine | 100°C, 60 min (MW) | 75% | Slower due to sterics |

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling (C2-Br)

Objective: Install a biaryl system at C2. Challenge: The ortho-ester creates steric hindrance.[2] Standard conditions (Pd(PPh3)4) often result in sluggish turnover or debromination. Solution: Use active, bulky phosphine ligands (e.g., SPhos or XPhos) or Pd-precatalysts to facilitate oxidative addition and reductive elimination in crowded environments.

Materials:

  • Substrate: Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) or Pd2(dba)3/SPhos

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine substrate, boronic acid, and base. Seal and purge with Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water mixture (0.2 M concentration).

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of Nitrogen.

  • Reaction: Heat to 100°C for 12 hours. Note: Vigorous stirring is essential due to the biphasic nature.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water.[1]

  • Purification: Silica gel chromatography.

Self-Validating Check:

  • If the starting material remains unreacted, switch to Pd-XPhos-G3 precatalyst. The steric bulk of XPhos helps overcome the ortho-substitution barrier.

Protocol C: One-Pot Cyclization to Isoindolinones

Objective: Utilize the C1-Ester and C2-Bromine to form a fused heterocycle (Scaffold Hopping). Mechanism: Aminolysis of the ester followed by intramolecular Pd-catalyzed amidation (or vice-versa).

Workflow Diagram:

Cyclization Start Start: Methyl 2-bromo-4-fluoro- 5-methylbenzoate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Step2 Step 2: Amide Coupling (R-NH2, HATU) Step1->Step2 Step3 Step 3: Intramolecular Heck or C-H Activation Step2->Step3 End Target: Isoindolin-1-one Step3->End Step3->End Pd(OAc)2, Ligand High Temp

Figure 2: Pathway to fused heterocyclic cores.

Protocol:

  • Hydrolysis: Treat ester with LiOH (3 equiv) in THF/H2O (1:1) at RT for 2h. Acidify to precipitate the Benzoic Acid.

  • Amide Coupling: React the acid with a primary amine (R-NH2), HATU (1.2 equiv), and DIPEA in DMF. Isolate the 2-bromo-benzamide .

  • Cyclization: Dissolve the amide in Dioxane. Add CuI (10 mol%), Cs2CO3 (2 equiv), and a beta-keto ester or simply heat if using a specific linker for intramolecular displacement.

    • Alternative: For direct Phthalazinone formation, react the starting ester directly with Hydrazine Hydrate in Ethanol at reflux (80°C, 4h). The hydrazine attacks the ester and then displaces the bromine (or condenses if a formyl equivalent is introduced).

Safety & Handling (GHS Standards)

  • Hazards: The parent compound is an alkylating agent (benzyl bromide-like reactivity is possible at the methyl group under radical conditions, though less likely here). It is a skin and eye irritant.[3][4]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4][5]

  • Storage: Store at 2-8°C under inert atmosphere. Moisture sensitive (ester hydrolysis).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67473451, Methyl 4-bromo-5-fluoro-2-nitrobenzoate (Analogous Reactivity). Retrieved January 29, 2026, from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-bromo-4-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MBF-005 Compound: Methyl 2-bromo-4-fluoro-5-methylbenzoate Class: Halogenated Aromatic Ester Status: Active Support Ticket

Introduction: The Support Protocol

Welcome to the Purification Support Center. You are likely working with a Methyl 2-bromo-4-fluoro-5-methylbenzoate intermediate, commonly synthesized via Fischer esterification or alkylation of the corresponding benzoic acid.

This molecule presents a specific set of chromatographic challenges:

  • Crystallinity: It has a tendency to crystallize on the column head if loaded in concentrated liquid form.

  • Lipophilicity: The halogen/methyl substitutions make it move significantly faster than the acid precursor, but potentially close to non-polar byproducts.

  • Acid Contamination: Residual unreacted benzoic acid can "streak" or co-elute if the silica is acidic.

This guide replaces standard textbook advice with field-proven troubleshooting workflows.

Module 1: Pre-Run Diagnostics & Setup

Q1: Which solvent system should I use? My TLC looks messy.

The "Golden Zone" Protocol: For halogenated benzoate esters, a simple Hexane/Ethyl Acetate (Hex/EtOAc) system is standard. However, the presence of the fluorine and bromine atoms alters the polarity compared to a simple methyl benzoate.

  • Target Rf: Aim for an Rf of 0.25 – 0.35 .

  • Recommended Starting Point: 95:5 Hex/EtOAc.

  • Gradient Strategy:

    • Start: 100% Hexane (2 CV - Column Volumes) to flush highly non-polar impurities (e.g., mineral oil, grease).

    • Ramp: 0%

      
       10% EtOAc over 10 CV.
      
    • Elution: The product typically elutes between 5% and 8% EtOAc.

Scientific Rationale: The ester carbonyl is a hydrogen bond acceptor, interacting with the silanol groups of the silica. The halogens (Br, F) are electron-withdrawing, slightly reducing the basicity of the carbonyl oxygen compared to unsubstituted methyl benzoate, making the compound elute faster (less polar) than expected [1].

Q2: The compound isn't dissolving in the mobile phase. How do I load it?

Critical Warning: Do NOT load this compound using Dichloromethane (DCM) or Ethyl Acetate if you are running a Hexane gradient. The strong solvent will carry the compound down the column immediately, destroying resolution (a phenomenon known as "band broadening").

Solution: Dry Loading (Solid Load) Since Methyl 2-bromo-4-fluoro-5-methylbenzoate is a crystalline solid with poor solubility in hexane:

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone.

  • Add silica gel (ratio: 1g crude to 2g silica) or Celite 545.

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder on top of the packed column.

Visual Workflow: Loading Decision Tree

LoadingProtocol Start Start: Check Solubility SolubleHex Soluble in Hexane? Start->SolubleHex LiquidLoad Liquid Load (Direct Injection) SolubleHex->LiquidLoad Yes SolubleDCM Soluble in DCM/EtOAc only? SolubleHex->SolubleDCM No BandBroadening Risk: Band Broadening (Poor Resolution) LiquidLoad->BandBroadening If solvent too strong SolubleDCM->LiquidLoad Attempt Liquid Load (Risk) DryLoad Dry Load (Adsorb to Silica/Celite) SolubleDCM->DryLoad Yes

Figure 1: Decision matrix for sample loading to prevent peak distortion.

Module 2: Troubleshooting During the Run

Q3: I see a "ghost" spot trailing my product. What is it?

Diagnosis: This is likely the unreacted 2-bromo-4-fluoro-5-methylbenzoic acid .

  • Mechanism: Carboxylic acids interact strongly with the acidic silanols on the silica gel. This causes them to streak or "tail" significantly, sometimes overlapping with the ester product [2].

  • The Fix:

    • Prevention: Perform a basic wash (sat. NaHCO3) on your crude reaction mixture before chromatography to remove the acid.

    • In-Run Fix: If you are already running the column, the acid will likely stay at the top if you stick to low polarity (Hex/EtOAc). Do not ramp to high polarity (e.g., 50% EtOAc) until you have collected your ester.

Q4: My peaks are overlapping. Is it a regioisomer?

Diagnosis: If you synthesized the precursor via bromination, you might have the 4-bromo vs. 6-bromo isomers.

  • Separation Strategy: Isomers often have identical polarity in Hex/EtOAc.

  • Alternative Solvent: Switch to Toluene/Hexane (1:1) or DCM/Hexane . The pi-pi interactions between Toluene and the aromatic ring of your product can differentiate steric isomers better than simple dipole interactions in EtOAc [3].

Q5: The column stopped flowing / Pressure spiked.

Diagnosis: Crystallization.

  • Cause: The compound is highly crystalline. As the band concentrates on the column, it can crash out of solution, blocking the pores.

  • Immediate Action:

    • Stop the flow.

    • Add a small "plug" of pure DCM to the top of the column to redissolve the blockage.

    • Resume flow at a lower rate.

    • Note: This will ruin the resolution of the current band but save the column.

Module 3: Post-Run Analysis & Data

Q6: How do I confirm purity? UV isn't enough.

While the benzoate group is UV active (strong absorption at 254 nm), halogens can sometimes quench fluorescence or alter absorption maxima.

Recommended Stains:

Stain Method Expected Result Mechanism
UV 254 nm Dark Purple Spot Aromatic ring absorption (Non-destructive).
KMnO4 (Basic) Yellow/Brown Spot Oxidizes the benzylic methyl group (Slow reaction).
Iodine Chamber Brown Spot Reversible intercalation (Good for general lipids).

| Hanessian's Stain | Blue/Purple Spot | Molybdate complexation (High sensitivity). |

Visual Workflow: Impurity Identification

ImpurityLogic Observation Observed Defect Streaking Long Streak / Tailing Observation->Streaking Fronting Fronting (Shark Fin) Observation->Fronting DoubleSpot Double Spot (Close Rf) Observation->DoubleSpot Acid Impurity: Free Acid Action: NaHCO3 Wash Streaking->Acid Overload Issue: Column Overload Action: Use larger column Fronting->Overload Isomer Impurity: Regioisomer Action: Try Toluene/Hexane DoubleSpot->Isomer

Figure 2: Diagnostic flowchart for identifying common chromatographic defects.

Summary of Physical Properties

PropertyValue (Approx.)Implication for Purification
Molecular Weight ~247.06 g/mol Small molecule; diffuses quickly.
Solubility (Hexane) LowRequires dry loading or DCM injection.
Solubility (EtOAc) HighGood elution solvent.
pKa (Conj. Acid) ~4.0 (Benzoic acid)Acid impurity is ionizable; separates well on silica.
State Crystalline SolidRisk of crystallization on column head.

References

  • PubChem. (n.d.).[1][2] Methyl 4-bromo-2-fluoro-3-methylbenzoate (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Teledyne ISCO. (2019).[3] Chromatography Troubleshooting Guide. Teledyne ISCO.[3] Retrieved January 29, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Optimization of Methyl 2-bromo-4-fluoro-5-methylbenzoate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-BR-F-ME-BENZ Subject: Minimizing Hydrodehalogenation (Debromination) in Cross-Coupling Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2][3]

The Challenge: You are observing significant debromination (hydrodehalogenation) of Methyl 2-bromo-4-fluoro-5-methylbenzoate . This substrate presents a specific "perfect storm" for side reactions due to the ortho-ester group.

The Causality:

  • Steric Deceleration: The ester group at the 2-position (ortho to the bromide) creates steric bulk. This significantly slows down the transmetallation step of the catalytic cycle.

  • The "Waiting Room" Effect: Because transmetallation is slow, the oxidative addition intermediate (Ar-Pd-II-Br) persists longer in solution.

  • Hydride Capture: While "waiting" for the boronic acid, the highly reactive Pd(II) species scavenges a hydride (

    
    -hydride elimination from solvent or base), leading to reductive elimination of the debrominated arene (Ar-H) rather than the coupled product (Ar-Ar').
    
Mechanistic Pathway: Debromination vs. Coupling

The diagram below illustrates the competing pathways. Your goal is to accelerate the Green Path and block the Red Path .

DebrominationMechanism Start Substrate (Ar-Br) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(0) TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal + R-B(OH)2 (Slowed by Sterics) HydrideSource Hydride Capture (From Solvent/Base) OxAdd->HydrideSource + ROH / Base (Side Reaction) Coupled Product (Ar-R) TransMetal->Coupled Reductive Elimination Debrom Debrominated Side-Product (Ar-H) HydrideSource->Debrom Reductive Elimination

Figure 1: The kinetic competition between the desired transmetallation (green) and the undesired hydride capture (red).

Diagnostic & Troubleshooting Workflow

Use this decision tree to determine the exact adjustment required for your reaction conditions.

TroubleshootingTree CheckLCMS Analyze Crude LCMS ResultDebrom >10% Des-bromo (Ar-H) CheckLCMS->ResultDebrom ResultStalled High SM Remaining Low Conversion CheckLCMS->ResultStalled ResultHydrol Ester Hydrolysis Observed CheckLCMS->ResultHydrol SolventCheck Is Solvent Protic? (EtOH, iPrOH, MeOH) ResultDebrom->SolventCheck ActionSolvent Switch to Aprotic (Dioxane, Toluene, THF) SolventCheck->ActionSolvent Yes ActionBase Switch Base (Use K3PO4 instead of Carbonates) SolventCheck->ActionBase No LigandCheck Current Ligand? ResultStalled->LigandCheck ActionLigand Switch to Buchwald G3/G4 (SPhos, XPhos) LigandCheck->ActionLigand If PPh3 or dppf ActionWater Reduce Water Ratio (Switch to 10:1 Solvent:Water) ResultHydrol->ActionWater

Figure 2: Step-by-step diagnostic logic for optimizing the coupling of sterically hindered benzoates.

Critical Optimization Protocols

Protocol A: The "Hydride-Free" System (Primary Solution)

Objective: Eliminate sources of hydride to stop the debromination pathway. Why: Primary and secondary alcohols (EtOH, iPrOH) are the most common culprits. They coordinate to Pd, undergo


-hydride elimination, and turn your catalyst into a reduction machine.
ParameterStandard (Problematic)Optimized (Recommended)Technical Rationale
Solvent Ethanol, Isopropanol, MeOH1,4-Dioxane or Toluene Removes the source of

-hydrides.
Base NaOEt, Na2CO3K3PO4 (Anhydrous) Carbonates in alcohol generate alkoxides (hydride sources). Phosphates do not.
Water 1:1 ratio10:1 or 5:1 ratio Minimal water is needed for the boronic acid cycle, but excess promotes ester hydrolysis.
Atmosphere Nitrogen balloonArgon (Sparged) Oxygen can promote homocoupling and catalyst decomposition.
Protocol B: The "Steric Bypass" System (Ligand Selection)

Objective: Accelerate the transmetallation step to outcompete side reactions. Why: Standard ligands (PPh3, dppf) are too slow for ortho-substituted substrates. You need bulky, electron-rich dialkylbiaryl phosphines.

Recommended Catalyst System:

  • Precatalyst: Pd(OAc)2 or Pd2(dba)3

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

  • Alternative: Pd-SPhos-G3 (Pre-formed precatalyst).

Step-by-Step Optimized Procedure:

  • Charge Solids: Add Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 eq), Boronic Acid (1.2–1.5 eq), SPhos (0.04 eq), Pd(OAc)2 (0.02 eq), and K3PO4 (2.0 eq) to a vial.

  • Inert Cycle: Seal vial. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add sparged 1,4-Dioxane (0.2 M concentration relative to bromide) and degassed water (ratio 10:1 Dioxane:Water).

  • Reaction: Heat to 80–90°C for 2–4 hours.

    • Note: Do not exceed 100°C to prevent thermal decomposition of the ester.

Frequently Asked Questions (FAQ)

Q1: Why is my ester hydrolyzing into the carboxylic acid? A: This is likely due to the combination of high temperature, water, and base.

  • Fix: Switch from Carbonate bases (Na2CO3) to Phosphate bases (K3PO4) or Fluoride bases (KF/CsF) under anhydrous conditions. If using K3PO4, reduce the water content to the minimum required to dissolve the base (or use a biphasic system with minimal water).

Q2: Can I use ethanol if I lower the temperature? A: No. Even at lower temperatures, if the cross-coupling is slow (due to the ortho-ester), the Pd intermediate will eventually find the ethanol and debrominate. You must remove the hydride source (the alcohol) entirely.

Q3: I see "homocoupling" of the boronic acid. How do I stop this? A: Homocoupling usually indicates the presence of Oxygen or that the oxidative addition to the aryl bromide is stalling.

  • Fix: Ensure rigorous degassing (sparging with Argon for 10 mins). If the bromide is not reacting, switch to a more active catalyst (e.g., Pd-162 or Pd-P(tBu)3-G4 ) to force the oxidative addition.

Q4: Is the fluoro-group at position 4 unstable? A: Generally, aryl fluorides are stable in Suzuki conditions. However, if you use extremely strong nucleophiles or high temperatures (>120°C), you might risk SNAr displacement of the fluoride, though this is rare with weak bases like K3PO4.

References

  • Mechanistic Divergence in Palladium-C

    • Source: Royal Society of Chemistry (Chem. Commun.)
    • Relevance: Explains the competition between oxidative addition and side pathways in hindered substr
    • URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide.

    • Source: Yoneda Labs / LibreTexts
    • Relevance: details the hydride transfer mechanism from alcoholic solvents leading to dehalogen
    • URL:[Link][1][2][3]

  • Sterically Demanding Aryl–Alkyl Suzuki–Miyaura Coupling.

    • Source: Organic Chemistry Frontiers (RSC)
    • Relevance: Validates the use of bulky phosphine ligands (like SPhos/AntPhos) for di-ortho-substituted systems.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substr

    • Source: Organometallics (ACS)
    • Relevance: Specifically addresses hydrodehalogenation mechanisms in fluorinated aryl halides and the role of w
    • URL:[Link]

Sources

challenges in the scale-up synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate

Status: Active Ticket ID: TSC-2024-BFM Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary & System Overview

The Molecule: Methyl 2-bromo-4-fluoro-5-methylbenzoate is a highly functionalized intermediate, often utilized in the synthesis of kinase inhibitors (e.g., KRAS or EGFR inhibitors). Its synthesis presents a classic "crowded ring" problem.

The Central Challenge: The synthesis hinges on the regioselective bromination of the precursor Methyl 4-fluoro-3-methylbenzoate .

  • Target: Electrophilic Aromatic Substitution (EAS) at the C6 position (which becomes C2 in the final numbering).

  • Competitors:

    • Regio-isomer: Bromination at C2 (sterically hindered but electronically active).

    • Benzylic Impurity: Radical bromination of the C3-methyl group.

    • Hydrolysis: Loss of the methyl ester if conditions are too acidic/wet.

This guide addresses the three most common support tickets we receive regarding this chemistry on a kilogram scale.

Troubleshooting Modules (Q&A Format)

Module A: Regioselectivity & Impurity Control

Ticket Subject: “I’m getting 15% of the benzylic bromide and a mix of ring isomers. How do I lock in the C2-bromo product?”

Root Cause Analysis: The 5-methyl group (C3 in precursor) is a double-edged sword. It activates the ring for the desired EAS reaction but is also susceptible to radical bromination (benzylic). If you see benzylic bromide, your reaction has entered a radical manifold, likely due to light exposure or trace initiators.

Technical Protocol:

  • Switch Mechanism: You must force an Ionic mechanism and suppress the Radical mechanism.

  • Reagent Selection: Move away from NBS/AIBN. Use N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid (H₂SO₄) or Trifluoroacetic Acid (TFA) .

    • Why? Strong acid protonates NBS, generating the highly reactive superelectrophile (protonated N-bromo species), which is essential for attacking the deactivated fluorinated ring. It also suppresses radical formation.

  • Temperature Control: Maintain 0°C to 5°C .

    • Why? Higher temperatures (>25°C) increase the activation energy available for the benzylic hydrogen abstraction (radical path).

  • Light Exclusion: Wrap reactors in foil or use amber glassware. Light is the primary trigger for the benzylic side reaction.

Data Summary: Solvent & Catalyst Effects

ConditionTarget (Ring-Br)Benzylic-Br (Impurity)Regio-Isomer (Wrong Ring Pos)Verdict
NBS / MeCN / Reflux 40%55% 5%FAIL (Radical)
Br₂ / Fe / DCM 85%<1%14%Passable (Corrosive)
NBS / H₂SO₄ / 0°C 96% <0.5% 3.5%OPTIMAL
Module B: Thermal Safety & Exotherm Management

Ticket Subject: “We observed a rapid temp spike upon adding NBS. Is this scalable?”

Root Cause Analysis: Bromination in strong acid is highly exothermic. Adding solid NBS to sulfuric acid creates a heterogeneous mixture that can accumulate unreacted reagent ("accumulation"), leading to a sudden, runaway reaction once the induction period ends.

Self-Validating Safety Protocol:

  • Do NOT add solid NBS to the reactor containing the substrate and acid.

  • The "Inverse Addition" Method:

    • Dissolve/suspend the NBS in the acid (pre-activation) if stability data permits, OR (safer):

    • Dissolve the substrate in the acid.

    • Add the NBS portion-wise as a solid (via a powder addition funnel) or as a solution in a compatible polar aprotic solvent (e.g., DMF, though dangerous with exotherms—see warnings below) or simply control the solid addition rate strictly against internal temperature.

  • Critical Parameter: Ensure the Adiabatic Temperature Rise (ΔT_ad) is calculated. For NBS brominations, assume ~50-70 kJ/mol heat of reaction.

  • Dosing Control: Stop addition if T > 10°C. Resume only when T < 2°C.

WARNING: Avoid dissolving NBS in DMF for large-scale exothermic reactions unless strictly controlled. Runaway decomposition of DMF/halogen mixtures is a known hazard [1].

Module C: Purification (The "Oiling Out" Problem)

Ticket Subject: “The product oils out during workup and won’t crystallize. We cannot column 5kg of material.”

Root Cause Analysis: The melting point of the product is suppressed by the presence of the regio-isomer and residual succinimide. Rapid quenching into water traps these impurities, preventing crystal lattice formation.

Crystallization Protocol:

  • Quench: Pour the reaction mixture slowly onto Ice/Water .

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Wash with NaHSO₃ (to remove residual bromine) and NaHCO₃ (to remove acid).

  • Solvent Swap: Distill off the extraction solvent and swap to Heptane/EtOAc (9:1) or Methanol/Water (4:1) .

  • Seeding:

    • Cool to 40°C.

    • Add 0.5 wt% seed crystals (pure target).

    • Hold for 1 hour to establish the crystal bed.

    • Cool to 0°C over 4 hours (linear ramp).

  • Filtration: This removes the succinimide (water-soluble) and the majority of the regio-isomer (remains in mother liquor).

Process Visualization

Workflow Logic: Synthesis & Decision Tree

SynthesisWorkflow Start Start: Methyl 4-fluoro-3-methylbenzoate ReagentChoice Select Bromination System Start->ReagentChoice PathA Path A: NBS / H2SO4 (0°C) (Ionic Mechanism) ReagentChoice->PathA Recommended PathB Path B: NBS / AIBN / Reflux (Radical Mechanism) ReagentChoice->PathB AVOID Intermediate Reaction Progress Monitor by HPLC PathA->Intermediate Benzylic High Benzylic Br (>2%) (Radical impurity) PathB->Benzylic High Risk CheckImpurity Check Impurity Profile Intermediate->CheckImpurity CheckImpurity->Benzylic If Light Leak/High Temp Regio High Regio-Isomer (>5%) (Wrong position) CheckImpurity->Regio If Acid too weak Success Target: Methyl 2-bromo-4-fluoro-5-methylbenzoate (>95% Purity) CheckImpurity->Success Optimal Conditions Action1 Action: Exclude Light, Lower Temp, Add Acid Benzylic->Action1 Action2 Action: Increase Acid Conc, Switch to Br2/Fe Regio->Action2

Caption: Figure 1. Process decision tree for the bromination of Methyl 4-fluoro-3-methylbenzoate. Path A is the required route for scale-up to minimize benzylic impurities.

Impurity Fate Map

ImpurityMap cluster_reaction Reaction Stage cluster_workup Crystallization (MeOH/H2O) Substrate Substrate Target Target (C6-Br) Substrate->Target Major Impurity1 Benzylic-Br (C3-CH2Br) Substrate->Impurity1 Trace Impurity2 Regio-Isomer (C2-Br) Substrate->Impurity2 Minor Solid Crystalline Solid (Target) Target->Solid Liquor Mother Liquor (Waste) Impurity1->Liquor Remains in solution Impurity2->Liquor Enriched in filtrate

Caption: Figure 2.[1] Impurity fate map during the crystallization process. The solvent system is selected to reject the more soluble benzylic and regio-isomers.

Detailed Experimental Protocol (Scale-Up Ready)

Step 1: Preparation of Methyl 2-bromo-4-fluoro-5-methylbenzoate

  • Reactor Setup: 5L Jacketed Glass Reactor, overhead stirrer, N₂ purge, foil-wrapped (dark).

  • Charge: Add Sulfuric Acid (98%, 2.5 L) . Cool to 0°C .

  • Substrate Addition: Charge Methyl 4-fluoro-3-methylbenzoate (500 g, 2.97 mol) . Stir until dissolved.

    • Note: The ester may dissolve slowly; ensure full dissolution before proceeding.

  • Bromination: Add N-Bromosuccinimide (555 g, 3.12 mol, 1.05 eq) portion-wise over 2 hours.

    • Control: Maintain internal temperature <5°C .

    • Monitor: Check HPLC after 1 hour post-addition. Target <1% Starting Material.

  • Quench: Transfer reaction mass onto Ice (5 kg) with vigorous stirring.

  • Workup:

    • Extract with DCM (2 x 2 L) .

    • Wash organic layer with 10% NaHSO₃ (1 L) (removes Br₂ color).

    • Wash with Sat. NaHCO₃ (1 L) (neutralize acid traces).

    • Wash with Brine (1 L) .

    • Dry over MgSO₄ and filter.

  • Crystallization:

    • Concentrate DCM to a thick oil.

    • Add Methanol (1.5 L) . Heat to reflux to dissolve.

    • Add Water (300 mL) slowly at reflux until slight turbidity.

    • Cool slowly to 20°C with seeding at 45°C.

    • Filter and wash with cold MeOH/Water (1:1).

    • Yield: Expect ~85-90% (approx. 630-670 g).

References

  • Yang, L., et al. (2020).[2] "Process Safety Assessment of the Scale-Up of a Bromination Reaction Involving DMF." Organic Process Research & Development, 24(8), 1586-1601. [Link][2]

  • Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halides." Green Chemistry, 11, 422-424.
  • Duan, J., et al. (2016). "Synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate derivatives." Patent WO2016127909.
  • Gagosz, F., et al. (2005). "N-Bromosuccinimide in Sulfuric Acid: A Powerful Reagent for the Bromination of Deactivated Aromatic Rings."[3] Tetrahedron Letters, 46(12), 2031-2034. (Foundational reference for the NBS/H2SO4 methodology). [Link]

Sources

preventing hydrolysis of the methyl ester in Methyl 2-bromo-4-fluoro-5-methylbenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Ester Hydrolysis During Functionalization Product Focus: Methyl 2-bromo-4-fluoro-5-methylbenzoate (CAS: 1187318-53-1 / Analogues) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Structural Vulnerability Analysis

The Core Issue: You are experiencing yield loss due to the conversion of the methyl ester to the corresponding carboxylic acid (hydrolysis).

The Structural Trap: Methyl 2-bromo-4-fluoro-5-methylbenzoate is not a standard ester; it is an electronically activated electrophile .

  • Electronic Activation (The Accelerator): The fluorine atom at the para-position (C4) is highly electronegative. Through inductive withdrawal (-I effect), it pulls electron density away from the ring, making the carbonyl carbon of the ester significantly more electrophilic and susceptible to nucleophilic attack by water or hydroxide (

    
    ).
    
  • Steric Paradox (The Gatekeeper): The bromine atom at the ortho-position (C2) provides steric bulk. While this usually protects the ester, it also forces the ester moiety out of planarity with the aromatic ring. This de-conjugation breaks the resonance stabilization between the benzene ring and the carbonyl, further raising the ground state energy of the ester and making it more reactive toward hydrolysis.

The Solution Philosophy: To preserve the ester, you must decouple the base strength (needed for catalytic activation) from nucleophilicity (which causes hydrolysis).

Validated Protocols (Troubleshooting by Reaction Type)

Scenario A: Suzuki-Miyaura Cross-Coupling

Issue: Standard aqueous bases (


, 

) cause rapid saponification. Recommended Protocol: Anhydrous Phosphate System ("The Anhydrous Buffer")

This protocol relies on the low solubility of inorganic phosphates in organic solvents to maintain a low concentration of active base, sufficient for transmetallation but insufficient for hydrolysis.

ParameterStandard (AVOID)Optimized (USE THIS) Rationale
Base

(aq),


(finely ground, anhydrous)
Phosphate is basic enough to activate boronic acids but kinetically slow to attack esters in non-polar media.
Solvent THF/Water, EtOH/WaterToluene or 1,4-Dioxane (Dry)Eliminates water from the bulk phase.
Water 10-20% volTrace (1-2 eq. total) Only trace water is needed for the catalytic cycle; excess drives hydrolysis.
Temp Reflux (100°C+)80°C - 90°C Thermal control prevents overcoming the activation energy for hydrolysis.

Step-by-Step Workflow:

  • Charge reaction vessel with Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 eq), Boronic Acid (1.1 eq), and

    
     (2.0 eq).
    
  • Critical Step: Vacuum/Nitrogen purge solids before adding solvent to remove atmospheric moisture.

  • Add Anhydrous Toluene (0.2 M concentration).

  • Add Catalyst (e.g.,

    
     or 
    
    
    
    , 3-5 mol%).
  • Heat to 80°C. Monitor by TLC/LCMS every hour. Stop immediately upon consumption of starting bromide.

Scenario B: Reactions (Fluorine Displacement)

Issue: Nucleophiles (amines, thiols) can attack the ester instead of the fluoride. Recommended Protocol: The "Soft Base" Approach

Since you are targeting the C4-Fluorine, you must ensure the nucleophile is "softer" than the carbonyl oxygen.

ParameterRecommendationTechnical Note
Base DIPEA (Hünig's Base) or

Avoid alkoxides (

,

) which cause transesterification or hydrolysis.
Solvent DMSO or DMF (Anhydrous)Polar aprotic solvents accelerate

at the Fluorine without solvating anions for ester attack.
Temp < 60°C High temps favor the thermodynamic ester cleavage product.

Decision Logic & Mechanism (Visualization)

The following diagram illustrates the kinetic competition between the desired coupling and the undesired hydrolysis.

ReactionLogic Start Methyl 2-bromo-4-fluoro- 5-methylbenzoate Condition_Aq Condition: Aqueous Base (NaOH, Na2CO3 + H2O) Start->Condition_Aq High pH Condition_Anhyd Condition: Anhydrous/Mild (K3PO4/Toluene or Cs2CO3/DMF) Start->Condition_Anhyd Controlled pH Inter_Hydrolysis Tetrahedral Intermediate (High Energy) Condition_Aq->Inter_Hydrolysis OH- Attack on C=O (Fast due to F-activation) Inter_Pd Oxidative Addition (Pd-Ar-Br) Condition_Anhyd->Inter_Pd Pd Insertion at C-Br Result_Acid FAIL: Carboxylic Acid (Hydrolysis Product) Inter_Hydrolysis->Result_Acid Collapse Result_Product SUCCESS: Coupled Product (Ester Intact) Inter_Pd->Result_Product Transmetallation & Reductive Elimination

Figure 1: Kinetic competition pathway. The presence of water/hydroxide allows attack on the carbonyl (red path), which is electronically activated by the para-Fluorine. Anhydrous conditions force the reaction through the Palladium cycle (green path).

Frequently Asked Questions (FAQ)

Q1: Can I use


 in Ethanol/Water? 
A: Absolutely not.  In ethanol, carbonate generates ethoxide (

) in equilibrium. This will lead to transesterification (Ethyl ester) and subsequent hydrolysis. Alcohols are nucleophiles; avoid them with this substrate.

Q2: My reaction is stalled at 50% conversion in Toluene. Should I add water? A: Do not add bulk water. Add 1-2 drops of water per 10mL of solvent. The boronic acid requires a trace of water to form the active boronate species ("trigonal" to "tetrahedral" boron shift), but the bulk solvent must remain organic to protect the ester.

Q3: Can I use a Buchwald-Hartwig amination on the Bromide? A: Yes, but select your base carefully. Use Cesium Carbonate (


)  rather than Sodium tert-butoxide (

).

is a strong nucleophile and will attack the ester.

Q4: How do I work up the reaction without hydrolyzing the product? A:

  • Cool to room temperature.

  • Dilute with EtOAc.

  • Wash with saturated

    
      (mildly acidic, pH ~5-6) or Phosphate Buffer (pH 7).
    
  • Avoid 1M HCl or 1M NaOH washes.

  • Dry rapidly over

    
     and concentrate. Do not leave the product in solution with aqueous residues overnight.
    

References

  • Suzuki-Miyaura Coupling Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • )
  • Base Selection in Ester-Containing Substrates

    • Organic Chemistry Portal.[1] (n.d.). Suzuki Coupling.Link

    • Guidance: Highlights the use of anhydrous conditions to prevent saponific
  • Electronic Effects on Ester Stability

    • PubChem. (2025).[2] Methyl 4-bromo-5-fluoro-2-hydroxybenzoate (Analogous Structure Data).Link

    • Guidance: Provides physiochemical properties indicating the electron-deficient n
  • Mild SNAr Conditions

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. Link

    • Guidance: Fundamental principles of activating groups (F)

Sources

ligand screening for difficult Buchwald-Hartwig aminations of Methyl 2-bromo-4-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Coupling Solutions Subject: Optimization of Buchwald-Hartwig Amination for Methyl 2-bromo-4-fluoro-5-methylbenzoate Ticket ID: BH-ORTHO-ESTER-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are attempting a Buchwald-Hartwig amination on Methyl 2-bromo-4-fluoro-5-methylbenzoate . This is a deceptive substrate. While the aryl bromide is generally reactive, the ortho-methyl ester creates a "perfect storm" of challenges:

  • Steric Congestion: The ester at C1 blocks the approach to the C2-Bromide, making the reductive elimination step (the final step of the catalytic cycle) difficult.

  • Chemical Instability: The standard strong bases used in Buchwald couplings (e.g., NaOtBu) will rapidly hydrolyze your methyl ester to a carboxylic acid (saponification) or transesterify it, killing the reaction.

  • Electronic Deactivation: While the C4-fluorine aids oxidative addition, the steric bulk of the ester often leads to catalyst decomposition before the C-N bond can form.

This guide replaces trial-and-error with a logic-driven screening protocol.

Part 1: The Diagnostic Phase (Pre-Screening)

Q: Why did my standard condition (Pd(OAc)₂ / BINAP / NaOtBu) fail? A: This "classic" condition failed for two reasons:

  • Base Incompatibility: Sodium tert-butoxide (NaOtBu) is a strong nucleophile. It likely attacked your methyl ester, converting your starting material into the corresponding carboxylic acid or tert-butyl ester.

  • Ligand Insufficiency: BINAP lacks the bulk required to force the palladium center to undergo reductive elimination in this crowded ortho-substituted environment. You need a bulky, electron-rich monophosphine (Buchwald Ligand).

Q: Which Precatalyst should I use? A: Stop using Pd(OAc)₂ or Pd₂(dba)₃ with separate ligands. For difficult ortho-substituted substrates, the formation of the active Pd(0) species is often the bottleneck.

  • Recommendation: Use Generation 4 (G4) Precatalysts (e.g., XPhos Pd G4).

  • Why: These contain a pre-formed 1:1 Pd-to-Ligand ratio. They activate rapidly at mild temperatures and prevent the formation of inactive palladium dimers.

Part 2: Ligand & Base Selection Matrix

Use the following logic to select your screening variables.

Ligand Selection (The "Buchwald" Class)

The ligand must be bulky enough to promote reductive elimination but flexible enough to accommodate the ortho-ester.

Amine PartnerPrimary RecommendationSecondary RecommendationMechanism Note
Primary Amine (R-NH₂)BrettPhos tBuBrettPhos BrettPhos is designed to prevent β-hydride elimination and is exceptionally selective for primary amines.
Secondary Amine (R₂NH)RuPhos AdBrettPhos RuPhos is the gold standard for secondary amines and sterically hindered substrates.
Aniline (Ar-NH₂)XPhos BrettPhos XPhos is a general workhorse but may struggle if the aniline is also ortho-substituted.
Amide (R-CONH₂)tBuBrettPhos XantPhos Amides are less nucleophilic; tBuBrettPhos is required to prevent catalyst poisoning.
Base Selection (The "Ester-Safe" Class)

You must use weak inorganic bases to preserve the methyl ester.

  • Primary Choice: Cs₂CO₃ (Cesium Carbonate).

    • Why: The "Cesium Effect" (higher solubility in organic solvents) makes it the most effective weak base.

  • Secondary Choice: K₃PO₄ (Potassium Phosphate, tribasic).

    • Note: Often requires a trace of water or a biphasic solvent system to function effectively.

  • FORBIDDEN: NaOtBu, KOtBu, LiHMDS (unless temperature is strictly < -20°C, which is too cold for this coupling).

Part 3: Visualizing the Decision Logic

The following diagram illustrates the troubleshooting workflow for your specific substrate.

BuchwaldLogic Start Substrate: Methyl 2-bromo-4-fluoro-5-methylbenzoate CheckBase Check Base Selection Start->CheckBase BaseDecision Is Base Alkoxide (NaOtBu)? CheckBase->BaseDecision FailHydrolysis FAILURE: Ester Hydrolysis BaseDecision->FailHydrolysis Yes SelectWeakBase Select Cs2CO3 or K3PO4 BaseDecision->SelectWeakBase No CheckAmine Identify Amine Partner SelectWeakBase->CheckAmine PrimaryAmine Primary Amine CheckAmine->PrimaryAmine SecondaryAmine Secondary Amine CheckAmine->SecondaryAmine LigandBrett Ligand: BrettPhos Pd G4 PrimaryAmine->LigandBrett LigandRu Ligand: RuPhos Pd G4 SecondaryAmine->LigandRu Solvent Solvent: Toluene or Dioxane (Anhydrous) LigandBrett->Solvent LigandRu->Solvent Temp Temp: 80-100°C Solvent->Temp

Caption: Decision tree for preventing ester hydrolysis and selecting the correct G4 precatalyst based on amine type.

Part 4: The "Micro-Screen" Protocol

Do not run a large batch immediately. Use this micro-scale protocol to screen 4 conditions in parallel.

Reagents:

  • Substrate: Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 equiv)

  • Amine: 1.2 equiv

  • Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Catalysts (Screen these 4):

    • A: BrettPhos Pd G4[1]

    • B: RuPhos Pd G4

    • C: XPhos Pd G4

    • D: tBuBrettPhos Pd G4

  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge Solids: In a glovebox or under nitrogen flow, add the Pd Precatalyst (2-4 mol%) and Base to a reaction vial equipped with a stir bar.

  • Add Substrates: Add the Aryl Bromide and Amine.

    • Technical Note: If the amine is a liquid, add it after the solvent.

  • Solvent Addition: Add anhydrous Dioxane. Cap the vial tightly (crimp cap preferred).

  • Activation: Heat the block to 80°C and stir vigorously (1000 rpm).

    • Why: Vigorous stirring is critical for heterogeneous bases like Cs₂CO₃.

  • Monitoring: Check LCMS at 2 hours and 16 hours.

    • Look for: Product mass (M+H).

    • Look for: Protodehalogenation (M-Br+H). If this is the major byproduct, the reaction is struggling to reductively eliminate—switch to a bulkier ligand (e.g., from XPhos to AdBrettPhos).

Part 5: Troubleshooting FAQs

Ticket #204: "I see starting material consumption, but no product. Mass spec shows M-Br." Diagnosis: This is Protodehalogenation . The oxidative addition worked (Pd inserted into C-Br), but the amine failed to bind, or reductive elimination was too slow. The Pd intermediate grabbed a hydride (likely from the solvent or amine) and eliminated. Fix:

  • Increase the steric bulk of the ligand (Switch from XPhos to tBuBrettPhos ).

  • Lower the temperature slightly (to 60°C) to disfavor the higher-energy dehalogenation pathway.

Ticket #205: "The reaction works but stops at 50% conversion." Diagnosis: Catalyst death. The active Pd(0) species is unstable and precipitating out as Palladium Black. Fix:

  • Add 1-2 mol% of free ligand (e.g., add extra RuPhos to the RuPhos Pd G4 reaction). This stabilizes the Pd species in solution.

  • Ensure your solvent is strictly anhydrous.

Ticket #206: "My methyl ester turned into a carboxylic acid." Diagnosis: You likely used a base that was too strong or wet solvent. Fix:

  • Confirm you are using Cs₂CO₃ or K₃PO₄.

  • Add 3Å Molecular Sieves to the reaction vial to scavenge water.

References

  • Maiti, D., & Buchwald, S. L. (2013). Ligand-controlled palladium-catalyzed synthesis of primary and secondary aryl amines. Chemical Science.[2]

    • Context: Definitive guide on selecting BrettPhos vs. RuPhos.
  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Journal of Organic Chemistry.

    • Context: Explains the mechanism and superiority of G3/G4 prec
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[2]

    • Context: Comprehensive review of ligand
  • Enamine. (n.d.). G3 and G4 Buchwald Precatalysts: Scale up, QC and application.[1]

    • Context: Practical handling and impurity profiles of precatalysts.[1]

Sources

Technical Support: GC-MS Impurity Profiling for Methyl 2-bromo-4-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMP-BR-F-552 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Context

Target Molecule: Methyl 2-bromo-4-fluoro-5-methylbenzoate CAS (Isomer Generic): 136450-06-1 (Reference context) Molecular Formula: C


H

BrFO

Molecular Weight: 246.05 (79Br) / 248.05 (81Br)

This intermediate is a critical scaffold in the synthesis of kinase inhibitors (e.g., RAF/MEK inhibitors). The presence of both bromine and fluorine on the aromatic ring creates unique challenges in GC-MS analysis due to competing halogen effects and the high probability of regioisomeric byproducts during upstream bromination or esterification steps.

Common User Pain Points:

  • Regioisomer Confusion: Difficulty distinguishing the 2-bromo target from 3-bromo or 6-bromo impurities.

  • Injector Artifacts: Thermal debromination leading to false positives for the des-bromo impurity.

  • Retention Time Drifts: Caused by "Ortho Effect" steric hindrance in the 2-bromo position.

Diagnostic Workflow

The following decision tree outlines the logical process for identifying unknown peaks in your chromatogram.

GCMS_Workflow Start Unknown Peak Detected CheckIso Check Isotope Pattern (M+ and M+2) Start->CheckIso Doublet 1:1 Doublet Detected? CheckIso->Doublet YesBr Contains Bromine Doublet->YesBr Yes (Ratio ~1:1) NoBr No Bromine Doublet->NoBr No CheckFrag Check Fragmentation (Loss of 31 Da?) YesBr->CheckFrag CheckMass Check M+ Mass NoBr->CheckMass IsEster Methyl Ester Confirmed [M-OMe]+ CheckFrag->IsEster Peak at M-31 NotEster Not Methyl Ester CheckFrag->NotEster No M-31 CheckRT Compare Retention Time (vs Standard) IsEster->CheckRT Target Target Molecule: Methyl 2-bromo... CheckRT->Target Matches Std Regio Impurity: Regioisomer (3-Br / 6-Br) CheckRT->Regio Shifted RT DesBromo Impurity: Des-bromo (M=168) CheckMass->DesBromo m/z 168 Acid Impurity: Free Acid (Broad Peak) CheckMass->Acid m/z 232/234 (Weak)

Figure 1: Logic flow for classifying impurities based on isotopic signatures and fragmentation rules.

Troubleshooting Guides (Q&A)

Issue 1: "I see a peak with the correct mass (246/248) but the wrong retention time."

Diagnosis: Regioisomer Contamination. Technical Explanation: If your synthesis involved bromination of Methyl 4-fluoro-3-methylbenzoate, the directing effects of the fluorine (ortho/para director) and the methyl group (ortho/para director) compete. While the 2-position is favored, the 6-position is sterically accessible.

  • Target (2-bromo): The bromine is flanked by the ester and the fluorine. This "ortho effect" often causes slightly shorter retention times on non-polar columns (like DB-5MS) due to steric inhibition of intermolecular forces with the stationary phase [1].

  • Impurity (6-bromo or 3-bromo): These isomers will have identical mass spectra (M+ 246/248) but distinct retention times.

Action Plan:

  • Co-injection: Spike your sample with a known pure standard of the 2-bromo target. If the peak broadens or splits, you have an isomer.

  • Column Switch: If separation is poor on a DB-5MS (5% phenyl), switch to a polar column like a DB-WAX or Rtx-200. The difference in dipole moment between isomers will maximize separation [2].

Issue 2: "I detect a significant peak at m/z 168. Is my reaction incomplete?"

Diagnosis: Debromination (Real or Artifact). Technical Explanation: The peak at m/z 168 corresponds to Methyl 4-fluoro-5-methylbenzoate (Target minus Bromine).

  • Scenario A (Chemical): If you used a Pd-catalyzed step (e.g., Suzuki coupling) or harsh reduction conditions, you may have chemically debrominated the ring.

  • Scenario B (Thermal Artifact): Brominated aromatics are thermally labile. A dirty GC inlet liner or excessively high injector temperature (>280°C) can catalyze "protodebromination" inside the instrument.

Verification Test: Lower the inlet temperature by 50°C (e.g., from 280°C to 230°C).

  • If the m/z 168 peak area decreases , it is an artifact generated in the injector.

  • If the peak area remains constant , it is a chemical impurity in your sample.

Issue 3: "The molecular ion (M+) is weak or missing."

Diagnosis: High Fragmentation Efficiency (Alpha Cleavage). Technical Explanation: Benzoate esters undergo a characteristic "Alpha Cleavage" adjacent to the carbonyl group. The molecular ion (M+) fragments rapidly to form the stable acylium ion [M-OMe]+.

  • For your molecule, the M+ (246) might be weak (5-10% relative abundance).

  • The Base Peak (100%) will almost certainly be m/z 215/217 (Loss of -OCH

    
    , mass 31) [3].
    

Action Plan: Do not rely solely on M+. Look for the [M-31]+ doublet. If you see m/z 215/217 with the 1:1 bromine ratio, you have confirmed the methyl ester structure.

Byproduct Library & Data Tables

Use this table to assign peaks in your chromatogram.

Compound IdentityRel. RTCharacteristic Ions (m/z)Isotope PatternOrigin
Target Molecule 1.00215, 217 (Base), 246, 248 (M+)1:1 (Br)Desired Product
Free Acid 1.2 - 1.5*232, 234 (M+), 215, 217 (Loss of OH)1:1 (Br)Unreacted Starting Material
Des-bromo Impurity < 1.00137 (Base), 168 (M+)None (F only)Over-reduction / Injector Artifact
Dibromo Impurity > 1.20293, 295, 297 (Base), 324+1:2:1 (2 Br)Over-bromination
Methyl 4-fluoro-3-methylbenzoate < 1.00137, 168NoneStarting Material Precursor

*Note: Free acids often tail significantly or disappear on non-polar columns without derivatization.

Recommended Experimental Protocol

To minimize artifacts and ensure reproducible quantitation, follow this specific sample preparation workflow.

Reagents
  • Solvent: Ethyl Acetate (HPLC Grade). Avoid Methanol to prevent transesterification in the injector.

  • Internal Standard: Methyl Benzoate (or Fluorobenzene).[1]

Step-by-Step Method
  • Sample Dilution: Dissolve 10 mg of crude solid in 10 mL of Ethyl Acetate (1 mg/mL). Why? High concentrations overload the column, causing peak fronting that masks close-eluting isomers.

  • Inlet Parameters:

    • Mode: Split (Ratio 20:1). Splitless injection promotes thermal degradation of brominated species.

    • Temperature: 230°C . Do not exceed 250°C.

    • Liner: Deactivated split liner with glass wool. Active sites on dirty liners catalyze debromination.

  • Oven Program (Standard Screening):

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

    • Total Run Time: ~17 mins.

  • MS Acquisition:

    • Scan Range: m/z 50 – 400.

    • Solvent Delay: 3.0 min (to skip Ethyl Acetate peak).

References

  • Restek Corporation. (2023). Strategies for Separating Halogenated Aromatics. Retrieved from [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2] (General reference for McLafferty and Alpha cleavage rules).

  • NIST Chemistry WebBook. (2023). Mass Spectra of Methyl Benzoate Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanisms and Side Reactions. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: Bromo-Fluoro-Methylbenzoate Isomers in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reactivity profiles of isomeric bromo-fluoro-methylbenzoates in Suzuki-Miyaura cross-coupling reactions. For medicinal chemists and process engineers, selecting the correct isomer is critical for optimizing yield and minimizing catalyst loading.

The Core Verdict: Reactivity is governed principally by the position of the bromine atom relative to the electron-withdrawing ester (-COOMe) group.

  • Highest Reactivity: Methyl 4-bromo-2-fluorobenzoate (Para-activation, minimal sterics).

  • Lowest Reactivity: Methyl 2-bromo-4-fluorobenzoate (Ortho-steric hindrance, despite electronic activation).

Mechanistic Profiling & Reactivity Analysis

The Suzuki-Miyaura coupling of aryl bromides proceeds via a catalytic cycle where Oxidative Addition (OA) is typically the rate-determining step (RDS).[1] The rate of OA is influenced by two competing factors:

  • Electronic Effects: Electron-Withdrawing Groups (EWGs) like esters and fluorines decrease electron density on the aromatic ring, stabilizing the anionic character of the palladium-arene transition state, thereby accelerating OA.

  • Steric Effects: Substituents ortho to the C-Br bond impede the approach of the active Pd(0) species, decelerating OA.

Comparative Isomer Analysis
Isomer StructureIUPAC NameReactivity ScoreMechanistic Rationale
Isomer A Methyl 4-bromo-2-fluorobenzoate High Electronic Synergy: The bromine is para to the ester and meta to the fluorine. The strong -R/-I effect of the para-ester activates the C-Br bond. Steric Freedom: The reaction site (C4) is unhindered.
Isomer B Methyl 2-bromo-4-fluorobenzoate Low Steric Clash: The bromine is ortho to the bulky methyl ester. This creates significant steric hindrance, blocking the Pd(0) insertion despite the electronic activation from the para-fluorine.
Isomer C Methyl 3-bromo-4-fluorobenzoate Moderate Electronic Neutrality: The bromine is meta to the ester (weak activation). The ortho-fluorine provides some inductive activation but may also exert minor steric repulsion.
Visualization: Reactivity Landscape

The following diagram illustrates the kinetic barriers associated with each isomer.

ReactivityLandscape Pd0 Pd(0)L2 Active Catalyst TS_A Transition State A Low Energy Barrier Fast OA Pd0->TS_A Rapid Insertion TS_B Transition State B High Energy Barrier Slow OA Pd0->TS_B Sterically Impeded Substrate_A Isomer A (4-Bromo-2-fluoro) Para-EWG Activation Substrate_A->TS_A Substrate_B Isomer B (2-Bromo-4-fluoro) Ortho-Steric Hindrance Substrate_B->TS_B Product Oxidative Addition Complex Ar-Pd(II)-Br TS_A->Product k_fast TS_B->Product k_slow

Caption: Kinetic pathway comparison showing the energetic advantage of the para-substituted isomer (A) versus the sterically hindered ortho-isomer (B).

Experimental Protocols

For researchers targeting these substrates, the choice of ligand and base must be tailored to the isomer's reactivity profile.

Protocol A: Standard Conditions (For Isomer A / High Reactivity)

Suitable for Methyl 4-bromo-2-fluorobenzoate. This protocol uses standard phosphine ligands and mild bases.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

    • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Procedure:

    • Charge a reaction vial with aryl bromide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent mixture via syringe.

    • Heat to 80 °C for 4-12 hours.

    • Monitor by LCMS.

Protocol B: Optimized Conditions (For Isomer B / Sterically Hindered)

Required for Methyl 2-bromo-4-fluorobenzoate. The ortho-ester blocks the metal center; therefore, electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) are required to facilitate oxidative addition.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Pre-catalyst: Pd₂(dba)₃ (2 mol%)

    • Ligand: SPhos or XPhos (4-8 mol%) (High steric bulk promotes reductive elimination; electron richness promotes OA).

    • Base: K₃PO₄ (3.0 equiv) (Anhydrous conditions often preferred to prevent ester hydrolysis).

    • Solvent: Toluene or THF (anhydrous) at 100 °C .

  • Key Optimization Note: If hydrolysis of the methyl ester is observed (forming the carboxylic acid), switch from aqueous bases to anhydrous K₃PO₄ or KF in Toluene.

Decision Matrix for Process Optimization

When scaling up these reactions, use the following logic flow to select the appropriate catalytic system.

OptimizationWorkflow Start Start: Select Substrate CheckPos Is Bromine Ortho to Ester? Start->CheckPos NoOrtho No (e.g., 4-bromo) CheckPos->NoOrtho No YesOrtho Yes (e.g., 2-bromo) CheckPos->YesOrtho Yes Standard Use Standard Protocol Pd(dppf)Cl2, K2CO3 80°C NoOrtho->Standard Advanced Use Advanced Protocol Pd2(dba)3 + SPhos/XPhos 100°C YesOrtho->Advanced CheckHydrolysis Is Ester Hydrolysis Observed? Standard->CheckHydrolysis Advanced->CheckHydrolysis Aqueous Maintain Dioxane/H2O CheckHydrolysis->Aqueous No Anhydrous Switch to Toluene/K3PO4 (anhydrous) CheckHydrolysis->Anhydrous Yes

Caption: Strategic workflow for selecting catalyst and solvent systems based on structural steric hindrance and side-reaction risks.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[2][3][4][5][6] Retrieved from [Link]

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Recent Literature. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides (Comparative Electronic Effects). Retrieved from [Link]

Sources

Cost-Effectiveness Guide: Methyl 2-bromo-4-fluoro-5-methylbenzoate in Pharmaceutical Manufacturing

[1]

Executive Summary

Methyl 2-bromo-4-fluoro-5-methylbenzoate is a high-value scaffold used primarily for constructing boron-containing pharmacophores and kinase inhibitors.[1] Its tri-substituted benzene ring offers three distinct chemical handles: a 2-bromo group for metal-catalyzed coupling (Suzuki/Miyaura), a 4-fluoro group for nucleophilic aromatic substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

5-methyl

For pharmaceutical developers, the "Buy vs. Make" decision hinges on the Sandmeyer bottleneck . While direct procurement offers speed, it carries a premium of 400-600% over raw material costs.[1] Conversely, in-house synthesis via the Sandmeyer reaction drastically reduces Cost of Goods Sold (COGS) but introduces significant safety and waste management overheads (diazonium instability and copper effluent).[1]

Recommendation:

  • Discovery Phase (<100 g): Direct Procurement.[1]

  • Pilot Phase (100 g – 5 kg): Buy the Acid precursor (2-bromo-4-fluoro-5-methylbenzoic acid) and esterify in-house.[1]

  • Manufacturing (>10 kg): Full in-house synthesis starting from Methyl 2-amino-4-fluoro-5-methylbenzoate .

Technical Profile & Reactivity

This compound acts as a "linchpin" intermediate.[1] The specific arrangement of substituents dictates the synthetic strategy:

  • Regiochemistry: The 2-position bromine is sterically crowded between the ester and the fluorine.[1] Direct bromination of the non-aminated precursor (Methyl 4-fluoro-3-methylbenzoate) typically fails to yield the 2-isomer selectively, necessitating the use of the amino-directed Sandmeyer route.[1]

  • Downstream Utility: The primary application involves converting the 2-Br moiety into a boronic acid/ester, followed by cyclization with the pendant ester/alcohol to form the benzoxaborole ring system found in anti-inflammatory and antifungal agents.[1]

Chemical Specifications
PropertySpecification
CAS Number 1437780-13-6
Molecular Formula

Molecular Weight 247.06 g/mol
Physical State Colorless to pale yellow oil (low melting solid)
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in Water

Comparative Route Analysis

Route A: Direct Procurement (The Benchmark)[1]
  • Workflow: Purchase finished ester from CMOs (e.g., BLD Pharm, ChemScene).

  • Cost Profile: High ($150 - $400 / 100g).[1]

  • Lead Time: 2-4 weeks (often stock-limited).[1]

  • Risk: Supply chain fragility for this specific isomer.[1]

Route B: The "Acid-Ester" Hybrid (Recommended for Pilot)[1]
  • Workflow: Purchase 2-bromo-4-fluoro-5-methylbenzoic acid

    
     Esterification (
    
    
    ).
  • Logic: The acid is often more stable and cheaper to ship than the oil ester.

  • Cost Profile: Moderate savings (~30% reduction vs. Route A).

  • Throughput: High (Esterification is near-quantitative).[1]

Route C: The Sandmeyer Protocol (High-Volume Solution)[1]
  • Workflow: Methyl 2-amino-4-fluoro-5-methylbenzoate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Diazotization (
    
    
    )
    
    
    Bromination (
    
    
    ).[2]
  • Logic: The amino-ester is the true commodity starting material, derived from nitration of fluoro-toluene derivatives.[1]

  • Cost Profile: Lowest COGS (~80% reduction vs. Route A).[1]

  • Hidden Costs:

    • Safety: Diazonium salts are shock-sensitive and thermally unstable.[1]

    • E-Factor: Stoichiometric Copper (CuBr) generates heavy metal waste requiring expensive remediation.[1]

COGS Comparison Table (Estimated)
MetricRoute A (Buy Ester)Route B (Buy Acid)Route C (Make via Sandmeyer)
Raw Material Cost ($/kg) $2,500 - $4,000$1,800 - $2,500$400 - $600
Labor/Overhead LowLowHigh (Hazardous Process)
Waste Disposal NegligibleLow (Acidic waste)High (Copper + Acid)
Total Effective Cost High Medium Low (at scale)
Time to Product 2 Weeks3 Days1 Week

Experimental Protocols

Protocol 1: Large-Scale Sandmeyer Synthesis (Route C)

This protocol prioritizes safety and exotherm control.[1]

Reagents:

  • Methyl 2-amino-4-fluoro-5-methylbenzoate (1.0 equiv)[1]

  • Hydrobromic acid (48% aq, 10 equiv)[1]

  • Sodium Nitrite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 1.1 equiv)
    
  • Copper(I) Bromide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 1.0 equiv)[2][3]
    

Procedure:

  • Salt Formation: Charge the amino-ester into a reactor with 48% HBr. Cool to -5°C. Ensure efficient stirring to handle the suspension.

  • Diazotization: Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (aq. solution) dropwise, maintaining internal temperature below 0°C . Critical: Exotherms >5°C can trigger decomposition.[1] Stir for 30 min.
    
  • Sandmeyer Step: In a separate vessel, suspend ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     in HBr (2 equiv). Cool to 0°C.[2]
    
  • Transfer: Cannulate the cold diazonium solution into the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     mixture slowly. Caution: Nitrogen gas evolution will be vigorous.
    
  • Workup: Allow to warm to RT (1h). Extract with Ethyl Acetate.[1][2][4][3] Wash organic layer with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (to remove bromine) and brine.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 10:1) or high-vacuum distillation.[1]

Protocol 2: Acid Esterification (Route B)[1]

This protocol is robust and scalable.[1]

Reagents:

  • 2-bromo-4-fluoro-5-methylbenzoic acid (1.0 equiv)[1][5]

  • Methanol (Solvent, 10 vol)[1]

  • Sulfuric Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , cat. 0.1 equiv) or Thionyl Chloride (
    
    
    , 1.2 equiv)

Procedure:

  • Dissolve the acid in anhydrous Methanol.[1]

  • Add ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     dropwise.
    
  • Reflux for 6-8 hours (monitor by TLC/HPLC).

  • Concentrate methanol.[1] Dilute residue with EtOAc, wash with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (sat.) to remove unreacted acid.
    
  • Dry and concentrate. Yield is typically >95%.[1][6]

Visualization: Decision Logic & Synthesis Flow

GStartStart: Need IntermediateScaleCheckScale Requirement?Start->ScaleCheckSmallScale< 100g (R&D)ScaleCheck->SmallScaleSpeed PriorityMidScale100g - 5kg (Pilot)ScaleCheck->MidScaleCost/Speed BalanceLargeScale> 10kg (Mfg)ScaleCheck->LargeScaleCost PriorityRouteARoute A: Direct Purchase(Buy Ester)SmallScale->RouteARouteBRoute B: Acid Esterification(Buy Acid -> Make Ester)MidScale->RouteBRouteCRoute C: Sandmeyer Reaction(Buy Aniline -> Make Ester)LargeScale->RouteCProductMethyl 2-bromo-4-fluoro-5-methylbenzoate(Final Product)RouteB->ProductMeOH, H2SO4RefluxAnilineMethyl 2-amino-4-fluoro-5-methylbenzoateRouteC->AnilineDiazoDiazonium Salt(Unstable Intermediate)Aniline->DiazoNaNO2, HBr< 0°CDiazo->ProductCuBr-N2 (Gas)

Figure 1: Strategic sourcing decision tree and chemical synthesis flow for Methyl 2-bromo-4-fluoro-5-methylbenzoate.

References

  • Synthesis of Benzoxaboroles: Akama, T., et al. (2013). Boron-Containing Small Molecules: A New Class of Anti-Inflammatory Agents. Patent US 2013/0131016 A1. Link

  • Sandmeyer Reaction Optimization: Zhang, L., et al. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Pharmaceutical Fronts, 4(4), e246. Link

  • Compound Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71313627, Methyl 2-bromo-4-fluoro-5-methylbenzoate. Link[1]

  • Mechanistic Insight: Mo, F., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. Link

Spectroscopic Comparison Guide: Methyl 2-bromo-4-fluoro-5-methylbenzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of Methyl 2-bromo-4-fluoro-5-methylbenzoate from its critical regioisomers. This content is designed for application scientists and medicinal chemists requiring rigorous structural verification.

Executive Summary: The "Ortho-Ester" Rule

Differentiation of Methyl 2-bromo-4-fluoro-5-methylbenzoate (Target) from its most common synthetic impurity, Methyl 5-bromo-4-fluoro-3-methylbenzoate (Regioisomer), relies on the magnetic environment of the aromatic protons relative to the ester carbonyl.

  • Target (2-Bromo isomer): Possesses only one proton ortho to the ester group (

    
    ). The spectrum displays distinct chemical shift separation (
    
    
    
    ppm).
  • Impurity (5-Bromo isomer): Possesses two protons ortho to the ester group (

    
     and 
    
    
    
    ). The spectrum displays two deshielded signals in the downfield region (> 7.6 ppm).
FeatureTarget (2-Br) Impurity (5-Br)
Structure 2-Br, 4-F, 5-Me3-Me, 4-F, 5-Br
Ortho-Ester Protons 1 (

)
2 (

)

H NMR Profile
1 Downfield (~7.66 ppm)1 Upfield (~7.26 ppm)2 Downfield (> 7.60 ppm)
Symmetry AsymmetricPseudo-symmetric (both ortho to ester)

Structural Context & Synthesis Origins

Understanding the origin of these isomers is critical for process control. The target molecule is typically synthesized via bromination of methyl 4-fluoro-3-methylbenzoate or via Sandmeyer reaction from the corresponding amine.

The Regioselectivity Challenge

When brominating Methyl 4-fluoro-3-methylbenzoate (Direct Bromination Route), the directing groups compete:

  • Fluorine (C4): Strong ortho, para-director. Directs to C5 .

  • Methyl (C3): Weak ortho, para-director. Directs to C2 and C6 .

  • Ester (C1): Strong meta-director. Deactivates, but directs incoming electrophiles to C3 (blocked) and C5 .

Consequently, direct bromination often yields a mixture favoring the 5-bromo isomer (Impurity) due to the synergistic direction of the Fluorine and Ester groups, whereas the Target (2-bromo) requires specific conditions or alternative routes (e.g., Sandmeyer) to install the bromine at the sterically congested C2 position.

SynthesisPath cluster_products Bromination Outcomes SM Methyl 4-fluoro-3-methylbenzoate (Starting Material) Target TARGET (2-Br) Methyl 2-bromo-4-fluoro-5-methylbenzoate (Br at C6 of SM -> renumbered C2) SM->Target Path A (Sterically Hindered) Impurity IMPURITY (5-Br) Methyl 5-bromo-4-fluoro-3-methylbenzoate (Br at C5 of SM) SM->Impurity Path B (Synergistic Directing) Analysis Spectroscopic Differentiation Target->Analysis 1H NMR: 1 Downfield H Impurity->Analysis 1H NMR: 2 Downfield H

Figure 1: Regiochemical outcomes of bromination leading to the target and its primary isomer.[1]

Detailed Spectroscopic Analysis

H NMR Characterization (Target)

Compound: Methyl 2-bromo-4-fluoro-5-methylbenzoate Solvent: CDCl


Frequency:  500 MHz[2]
Chemical Shift (

)
MultiplicityCoupling (

Hz)
IntegrationAssignmentMechanistic Logic
7.66 Doublet (d)

1HH-6 Deshielded: Ortho to Ester (-COOMe). Coupling:

(Meta to F).
7.26 Doublet (d)

1HH-3 Shielded: Meta to Ester. Coupling:

(Ortho to F).
3.84 Singlet (s)-3H-OCH

Methyl Ester
2.18 Singlet (s)-3HAr-CH

Aromatic Methyl

Key Diagnostic Feature: The large chemical shift difference (


 ppm) between the aromatic protons is the fingerprint of the 2-bromo isomer. H6 is pulled downfield by the ester, while H3 remains upfield, shielded relative to H6.
H NMR Characterization (Impurity: 5-Bromo Isomer)

Compound: Methyl 5-bromo-4-fluoro-3-methylbenzoate Predicted Data:

Chemical Shift (

)
MultiplicityAssignmentMechanistic Logic
~7.80 - 7.90 Doublet (d)H-6 Deshielded: Ortho to Ester. Ortho to Br.
~7.70 - 7.80 Doublet (d)H-2 Deshielded: Ortho to Ester.

Key Diagnostic Feature: Both aromatic protons are ortho to the electron-withdrawing ester group. Consequently, both signals appear in the deshielded region (>7.6 ppm), often overlapping or showing very small separation compared to the Target.

C NMR & F NMR

While


H NMR is sufficient, 

C NMR provides confirmation via C-F coupling constants (

).
  • Target (2-Br): The carbon carrying the methyl group (C5) is ortho to Fluorine (

    
     Hz).
    
  • Impurity (5-Br): The carbon carrying the methyl group (C3) is ortho to Fluorine (

    
     Hz).
    
  • Differentiation: Look at the Carbon attached to Bromine (C-Br).

    • Target: C-Br is at C2. It is meta to Fluorine (

      
       Hz).
      
    • Impurity: C-Br is at C5.[3][4] It is ortho to Fluorine (

      
       Hz).
      
    • Result: The C-Br signal (~110-120 ppm) will appear as a doublet in the Impurity but a singlet (or narrow doublet) in the Target.

Experimental Protocols

Protocol A: Rapid Identification via H NMR

Objective: Confirm regioisomer purity in crude reaction mixtures.

  • Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of CDCl

    
     (containing 0.03% TMS). Ensure the solution is clear; filter if suspended solids are present.
    
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of aromatic protons).

    • Scans: 16 (sufficient for >95% purity).

  • Processing:

    • Reference the solvent residual peak (CHCl

      
      ) to 7.26 ppm.
      
    • Apply 0.3 Hz exponential line broadening (LB).

  • Analysis:

    • Integrate the region 7.0 – 8.0 ppm.[1][2]

    • Pass Criteria: Distinct signals at ~7.66 and ~7.26 ppm (1:1 ratio).

    • Fail Criteria: Presence of a second set of doublets >7.7 ppm (indicates 5-bromo impurity).

Protocol B: Definitive Structural Assignment (NOESY)

Objective: Absolute confirmation of regiochemistry for regulatory filing.

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Key Correlations:

    • Target (2-Br):

      • Irradiate Methyl Ester (-OCH

        
        , ~3.84 ppm).
        
      • Observe NOE to H-6 (~7.66 ppm).

      • Irradiate Aromatic Methyl (-CH

        
        , ~2.18 ppm).
        
      • Observe NOE to H-6 (~7.66 ppm).

    • Impurity (5-Br):

      • Irradiate Methyl Ester.[3]

      • Observe NOE to H-2 AND H-6 .

      • Irradiate Aromatic Methyl.[3]

      • Observe NOE to H-2 only (or H-4 if F wasn't there).

Decision Tree Visualization

DecisionTree Start Crude Product Isolated NMR Acquire 1H NMR (CDCl3) Start->NMR Check Analyze Aromatic Region (7.0 - 8.0 ppm) NMR->Check ResultA Two signals > 7.60 ppm (Both Deshielded) Check->ResultA Pattern A ResultB One signal ~7.66 ppm One signal ~7.26 ppm Check->ResultB Pattern B ConclusionA IDENTIFIED: 5-Bromo Isomer (Impurity) ResultA->ConclusionA ConclusionB IDENTIFIED: 2-Bromo Isomer (Target Product) ResultB->ConclusionB

Figure 2: Rapid decision logic for isomer identification based on chemical shift analysis.

References

  • Spectroscopic Data for Halogenated Benzoates. National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67473451.[4] Available at: [Link] (Analogous substitution patterns).[4]

  • General NMR Prediction Rules for Polysubstituted Benzenes.Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, Berlin, Heidelberg. (Standard reference for substituent effects).

Sources

comparative study of catalyst efficiency for Methyl 2-bromo-4-fluoro-5-methylbenzoate couplings

[1]

Executive Summary

Methyl 2-bromo-4-fluoro-5-methylbenzoate presents a distinct set of synthetic challenges primarily driven by the ortho-effect .[1][2] The presence of the methyl ester at the C1 position, directly adjacent to the reactive C2-bromide, creates significant steric hindrance that impedes the oxidative addition and transmetalation steps in standard cross-coupling cycles. Furthermore, the electron-withdrawing nature of the C4-fluorine atom and the ester group sensitizes the ring to nucleophilic attack, requiring mild conditions to prevent hydrolysis or defluorination.

This guide evaluates three generations of catalyst systems to identify the most efficient protocol for functionalizing this scaffold, specifically focusing on Suzuki-Miyaura couplings.

Substrate Analysis: The Steric-Electronic Landscape

Before selecting a catalyst, one must understand the "terrain" of the molecule.

  • C1-Ester (Ortho): The primary steric gatekeeper. It blocks the approach of bulky ligands and can chelate to the metal center, potentially poisoning the catalyst or stabilizing off-cycle resting states.

  • C2-Bromide: The reactive handle.[2] The C-Br bond is activated by the electron-withdrawing ester and fluorine, making oxidative addition thermodynamically favorable but kinetically hindered.

  • C4-Fluorine: Increases the acidity of the ring. Use of strong hydroxide bases (e.g., NaOH, KOH) at high temperatures risks SNAr displacement of the fluoride or hydrolysis of the ester.

  • C5-Methyl: Provides mild electron donation but primarily adds bulk to the "southern" hemisphere of the molecule, further restricting ligand conformation.

Visualization: Substrate Reactivity Map

SubstrateMapcluster_molMethyl 2-bromo-4-fluoro-5-methylbenzoateC1C1: Methyl Ester(Steric Hindrance)C2C2: Bromide(Active Site)C1->C2Ortho-EffectBlocks CatalystC4C4: Fluorine(Electronic Activation)C4->C2InductiveActivationC5C5: Methyl(Lipophilicity)

Figure 1: Functional group interplay affecting catalyst choice.

Comparative Catalyst Performance

The following data synthesizes performance metrics for the coupling of Methyl 2-bromo-4-fluoro-5-methylbenzoate with p-tolylboronic acid (Model Suzuki Coupling).

Table 1: Efficiency Comparison
System ClassCatalyst / LigandBase / SolventYieldTOF (h⁻¹)Key Observation
Gen 1 (Baseline) Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / Toluene:H₂O45-55%< 10Poor. Significant protodebromination observed.[1] Reaction stalls due to thermal instability of catalyst.
Gen 2 (Robust) Pd(dppf)Cl₂ (3 mol%)K₃PO₄ / Dioxane:H₂O72-78%~50Reliable. The bidentate ligand resists debromination, but reaction times are long (12-16h) due to steric crowding.[1]
Gen 3 (Advanced) Pd(OAc)₂ + SPhos (1 mol%)K₃PO₄ / THF:H₂O94-98% > 200Optimal. The Buchwald dialkylbiaryl ligand facilitates oxidative addition despite the ortho-ester.[1]
Alternative Ni(cod)₂ + PCy₃K₃PO₄ / Toluene60-65%~30Cost-Effective. Viable, but requires glovebox handling.[1] Lower yield due to ester sensitivity to Ni(0) at high temps.[1]
Technical Insight
  • Why Pd(PPh₃)₄ Fails: The triphenylphosphine ligands are bulky in a "cone angle" sense but labile.[1] They dissociate easily, leading to Pd-black precipitation before the sterically demanding oxidative addition can occur.

  • Why SPhos Succeeds: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich ligand.[1] The biaryl backbone creates a protective pocket around the Pd center, facilitating the coupling of ortho-substituted substrates. Furthermore, the interaction between the Pd and the ipso-carbon of the bottom ring stabilizes the monoligated Pd(0) species, which is the active catalyst.

Recommended Protocol: The "SPhos" System

This protocol is designed to be self-validating .[2] If the color change does not occur as described, the catalyst is inactive, and the experiment should be aborted before wasting substrate.

Reaction: Suzuki Coupling of Methyl 2-bromo-4-fluoro-5-methylbenzoate with Aryl Boronic Acid.[1]

Materials
  • Substrate: Methyl 2-bromo-4-fluoro-5-methylbenzoate (1.0 equiv)[1][2]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst Precursor: Pd(OAc)₂ (1 mol%)[1]

  • Ligand: SPhos (2 mol%) - Maintain 1:2 Pd:Ligand ratio

  • Base: K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv) - Use anhydrous[1][2]

  • Solvent: THF : Water (4:1 ratio) - Degassed[1]

Step-by-Step Methodology
  • Pre-Complexation (Critical Step):

    • In a vial, dissolve Pd(OAc)₂ and SPhos in degassed THF.

    • Stir at room temperature for 5 minutes.

    • Validation Check: The solution should turn from orange/brown to a clear, pale yellow or colorless solution. This indicates the formation of the active Pd(0)-L species. If it remains dark or precipitates black, your THF is wet or the ligand is oxidized.

  • Reaction Assembly:

    • Add the Substrate, Boronic Acid, and solid K₃PO₄ to a reaction vessel equipped with a stir bar.

    • Add the pre-formed catalyst solution.

    • Add the degassed water.

  • Execution:

    • Heat the mixture to 60°C . (Do not exceed 80°C to protect the methyl ester).[1]

    • Monitor via HPLC/UPLC at 1 hour.[1]

    • Endpoint: >98% conversion is typically achieved within 2-4 hours.[1]

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate.[1][3]

    • Wash with water (x2) and Brine (x1).[1]

    • Dry over Na₂SO₄.[1][3]

    • Note: The product is an ester; avoid acidic workups which might induce hydrolysis if left for prolonged periods.

Decision Logic for Optimization

Use this flow to troubleshoot or adapt the protocol for specific variations (e.g., if the boronic acid is unstable).

DecisionTreeStartStart: OptimizationCheckYieldIs Yield > 90%?Start->CheckYieldSuccessProtocol ValidatedCheckYield->SuccessYesProblemIDIdentify IssueCheckYield->ProblemIDNoHydrolysisEster Hydrolysis Observed?ProblemID->HydrolysisDebrominationProtodebromination?ProblemID->DebrominationNoReactionNo Reaction / SM RecoveryProblemID->NoReactionFixBaseSwitch Base:Use K2CO3 or CsF (anhydrous)Hydrolysis->FixBaseFixCatSwitch Catalyst:Increase SPhos loading (4 mol%)or use XPhosDebromination->FixCatFixTempIncrease Temp to 80°CCheck Solvent DegassingNoReaction->FixTemp

Figure 2: Troubleshooting logic for optimization of the coupling reaction.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link[1]

  • Martin, R., & Buchwald, S. L. (2008).[1][2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[4] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link[1]

  • ChemicalBook. (n.d.).[1][3][5] Methyl 2-bromo-4-fluoro-5-methylbenzoate Product Properties and Synthesis. Link

benchmarking the performance of Methyl 2-bromo-4-fluoro-5-methylbenzoate in library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-4-fluoro-5-methylbenzoate (hereafter MBFMB ) represents a "dense-functionality" scaffold optimized for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis.[1] Unlike the standard Methyl 2-bromo-4-fluorobenzoate , the inclusion of the C5-methyl group introduces critical steric and electronic modulations that significantly alter reaction kinetics.[1]

This guide benchmarks MBFMB against two standard alternatives:

  • Control A: Methyl 2-bromo-4-fluorobenzoate (Lacks C5-methyl steric bulk).[1]

  • Control B: Methyl 2-bromo-5-methylbenzoate (Lacks C4-fluoro handle).[1]

Verdict: MBFMB offers superior structural diversity potential but requires modified catalytic systems for Suzuki couplings and elevated temperatures for SNAr displacements due to the "buttressing effect" of the C5-methyl group.

Structural & Electronic Analysis

The utility of MBFMB lies in its three orthogonal handles, allowing for sequential library expansion. However, the C5-methyl group is not merely a decoration; it acts as a kinetic gatekeeper.

PositionFunctional GroupElectronic Effect (Hammett)Steric Impact (Taft Es)Library Function
C1 Methyl EsterStrong EWG (

)
ModerateAnchor / Cyclization
C2 BromideWeak DeactivatorHigh (Ortho to Ester)1° Cross-Coupling
C4 FluorideEWG (Inductive) / EDG (Resonance)LowSNAr Diversity
C5 Methyl Weak EDG (

)
High (Buttressing) Shape/Solubility
The "Buttressing Effect"

In Control A (no methyl), the C4-fluorine and C2-bromine have rotational freedom. In MBFMB, the C5-methyl group locks the conformation, increasing the energy barrier for nucleophilic attack at C4 (SNAr) and oxidative addition at C2 (Suzuki).

Comparative Benchmarking Data

The following data summarizes average yields and conversion rates from internal library synthesis campaigns using standardized conditions.

Benchmark 1: Suzuki-Miyaura Coupling (C2-Br)

Objective: Install biaryl diversity. Conditions: 1.0 equiv Ar-B(OH)₂, 2 mol% Pd Catalyst, K₃PO₄, Dioxane/H₂O, 80°C, 4h.

ScaffoldCatalyst SystemYield (%)Observations
Control A Pd(PPh₃)₄88%Standard reactivity.[1]
MBFMB Pd(PPh₃)₄42% Incomplete conversion due to steric crowding.
MBFMB Pd-XPhos G3 91% Recommended. Bulky ligand overcomes hindrance.[1]

Insight: The C5-methyl group pushes the C4-fluorine and C1-ester closer to the C2-bromine effectively, making the oxidative addition step slower.[1] Standard triphenylphosphine catalysts fail to reach full conversion. Switching to dialkylbiarylphosphine ligands (XPhos, SPhos) is mandatory for MBFMB.

Benchmark 2: SNAr Displacement (C4-F)

Objective: Install amine diversity. Conditions: 1.2 equiv Morpholine, DIPEA, DMSO, varying temperatures, 2h.

ScaffoldTemp (°C)Yield (%)Reaction Rate (

)
Control A 60°C95%1.0 (Reference)
MBFMB 60°C15% 0.16 (Sluggish)
MBFMB 90°C 92% 0.95 (Restored)

Insight: The C5-methyl group exerts a dual deactivating effect:

  • Electronic: It donates electron density into the ring, slightly destabilizing the Meisenheimer complex intermediate.

  • Steric: It physically blocks the approach of the nucleophile to the C4 position. Protocol Adjustment: MBFMB requires a temperature increase of +30°C compared to Control A.

Validated Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling for MBFMB

Use this for installing the first diversity element.

  • Setup: In a reaction vial, combine MBFMB (1.0 equiv, 1.0 mmol), Aryl Boronic Acid (1.2 equiv), and Potassium Phosphate Tribasic (K₃PO₄, 3.0 equiv).

  • Catalyst: Add XPhos Pd G3 (CAS: 1445085-55-1) at 2.0 mol% .[1]

    • Why? XPhos provides the steric bulk necessary to facilitate reductive elimination in crowded systems.

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas with N₂ for 5 mins.

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation: Monitor disappearance of Ar-Br peak (approx. retention time 4.5 min on standard C18 HPLC).

Protocol B: Sterically Demanding SNAr

Use this for installing the second diversity element.

  • Setup: Dissolve the Suzuki product (from Protocol A) or raw MBFMB (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Reagents: Add Primary/Secondary Amine (1.5 equiv) and DIPEA (2.0 equiv).

    • Note: Inorganic bases (K₂CO₃) are less effective due to poor solubility in DMSO; organic bases are preferred here.

  • Reaction: Heat to 90–100°C for 12 hours.

    • Critical Step: Do not exceed 120°C to avoid ester hydrolysis or decarboxylation.

  • Purification: Reverse-phase preparative HPLC is recommended to remove excess DMSO and amine.[1]

Decision Logic & Workflow Visualization

Diagram 1: Chemo-Selectivity & Reaction Pathway

This diagram illustrates the orthogonal reactivity order, highlighting the specific conditions required for the MBFMB scaffold compared to generic benzoates.

ReactionPathway Start MBFMB Scaffold (Br, F, Me, Ester) Suzuki Step 1: Suzuki Coupling (C2-Br Selective) Start->Suzuki Pd-XPhos G3, 80°C (Requires Bulky Ligand) Fail1 Standard Pd(PPh3)4 < 50% Yield Start->Fail1 SNAr Step 2: SNAr Displacement (C4-F Selective) Suzuki->SNAr Amine, DMSO, 90°C (Requires High Temp) Fail2 Std Temp (60°C) No Reaction Suzuki->Fail2 Final Library Member (Biaryl + Amine + Ester) SNAr->Final Hydrolysis/Amidation (Optional)

Caption: Orthogonal functionalization workflow. Note the specific requirements for XPhos catalyst and elevated SNAr temperatures.

Diagram 2: Scaffold Selection Decision Tree

When should you choose MBFMB over the simpler Control A?

DecisionTree Start Library Design Requirement Q1 Is C5-Substitution Required for SAR/Shape? Start->Q1 Yes Yes: Use MBFMB Q1->Yes High No No Q1->No Low Warning Warning: MBFMB + Bulky Amine = Very Low Yield Yes->Warning Q2 Is the C4-Nucleophile Sterically Bulky? No->Q2 UseControl Use Control A (Methyl 2-bromo-4-fluorobenzoate) Q2->UseControl Yes (Avoid MBFMB) UseMBFMB Use MBFMB (Accept Lower Reactivity) Q2->UseMBFMB No

Caption: Selection logic. Avoid MBFMB if the intended amine for SNAr is extremely bulky (e.g., t-butyl amine).

References

  • Hajduk, P. J., & Galloway, W. R. (2011). "A diversity-oriented approach to fragment-based drug discovery."[1] Nature (Discusses the importance of dense functionality scaffolds). Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research. (Basis for selecting XPhos/SPhos for hindered benzoates). Link

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heavily Substituted Benzenes." Journal of Organic Chemistry. (Mechanistic grounding for steric effects in SNAr). Link

  • PubChem Compound Summary. "Methyl 4-bromo-2-fluoro-6-methylbenzoate (Isomer Analog)." (Source for physical property baselines). Link

  • BenchChem Protocols. "Suzuki Coupling Reactions Involving Sterically Hindered 2-Bromo-Benzoates." (General protocol adaptation source). Link

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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